DPP23
説明
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特性
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-10-13(11-15(12-14)21-2)8-9-17(19)16-6-4-5-7-18(16)22-3/h4-12H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFOQEQVYUWQBQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Dipeptidyl Peptidase Family and the Apoptotic Inducer DPP-23
A Note on Nomenclature: The term "DPP23" does not correspond to a recognized member of the dipeptidyl peptidase (DPP) enzyme family in current scientific literature. However, the designation "DPP-23" is used for a small molecule compound, an apoptosis-inducing chalcone derivative. This guide will first address the known mechanism of this small molecule, then provide a comprehensive overview of the dipeptidyl peptidase enzyme family, with a primary focus on the well-characterized and clinically significant member, Dipeptidyl Peptidase-4 (DPP4), as a representative example to fulfill the detailed technical requirements of your request.
Part 1: The Small Molecule Apoptosis Activator, DPP-23
DPP-23 is a cell-permeable chalcone derivative that has been shown to induce apoptosis in various cancer cell lines.[1] Its mechanism of action is distinct from the enzymatic activity of the dipeptidyl peptidase family.
Core Mechanism of Action: DPP-23's primary mechanism involves the induction of cellular stress, leading to programmed cell death. This is achieved through:
-
Induction of Reactive Oxygen Species (ROS): DPP-23 enhances the production of ROS specifically in cancer cells, while sparing normal cells.[1]
-
Glutathione Depletion: It reduces the levels of the antioxidant glutathione, further contributing to oxidative stress.[1]
-
Unfolded Protein Response (UPR): The compound triggers the UPR by up-regulating UPR-related genes.[1]
-
Cell Cycle Arrest: DPP-23 causes cell cycle arrest at the G2/M phase.[1]
-
Apoptosis Induction: It promotes apoptosis by increasing the active forms of caspases 3, 7, and 9.[1]
-
MAPK Pathway Activation: In serum-starved MIA PaCa-2 cells, DPP-23 treatment leads to the time-dependent phosphorylation of ERK1/2, JNK1/2, and p38 MAPK.[1]
Experimental Protocols:
In Vivo Xenograft Tumor Growth Suppression:
-
Model: HCT116 tumor xenografts in nude mice.
-
Treatment: 10 mg/kg of DPP-23 administered via daily intraperitoneal injection.
Part 2: The Dipeptidyl Peptidase (DPP) Family of Enzymes
The dipeptidyl peptidase (DPP) family are serine proteases that cleave N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate (P1) position.[3][4] This family includes several members, such as DPP4, DPP8, and DPP9, which are implicated in a wide range of physiological processes.[3][4]
Dipeptidyl Peptidase-4 (DPP4): A Comprehensive Overview
DPP4, also known as CD26, is the most extensively studied member of the DPP family and a validated therapeutic target for type 2 diabetes.[5][6] It exists as both a transmembrane glycoprotein and a soluble circulating enzyme.[5][6]
Core Mechanism of Action: The primary physiological role of DPP4 in glucose homeostasis is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9]
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Enzymatic Inactivation of Incretins: Following a meal, GLP-1 and GIP are released from the gut and stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[7][8][10] DPP4 rapidly cleaves and inactivates these hormones, thereby attenuating their insulinotropic effects.[11][12]
-
DPP4 Inhibition: The mechanism of DPP4 inhibitors, a class of oral hypoglycemic agents, is to competitively and reversibly bind to the DPP4 enzyme.[7] This blockage prevents the degradation of GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating levels.[7]
-
Downstream Effects of DPP4 Inhibition: The elevated levels of active incretins result in:
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Increased Insulin Secretion: Enhanced stimulation of pancreatic β-cells in a glucose-dependent manner.[7][8]
-
Decreased Glucagon Secretion: Suppression of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[7][8][10]
-
Improved Glycemic Control: The combined effect of increased insulin and decreased glucagon leads to lower fasting and postprandial blood glucose levels.[7]
-
Signaling Pathway of DPP4 Inhibition in Glucose Homeostasis
Caption: DPP4 Inhibition Pathway.
Quantitative Data for DPP4 Inhibitors
| Inhibitor | IC50 (nM) | Elimination Route | Dose Adjustment for Renal Impairment |
| Sitagliptin | 19 | Primarily renal | Required |
| Vildagliptin | 62 | Hepatic and renal metabolism | Required |
| Saxagliptin | 50 | Hepatic metabolism, renal excretion | Required |
| Linagliptin | 1 | Primarily hepatic | Not required[7] |
| Alogliptin | <10 | Primarily renal | Required |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols for DPP4 Inhibition Assays
In Vitro DPP4 Enzymatic Activity Assay:
-
Principle: To measure the ability of a compound to inhibit the enzymatic activity of DPP4.
-
Reagents:
-
Recombinant human DPP4 enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound (DPP4 inhibitor).
-
-
Procedure:
-
The test compound is pre-incubated with the DPP4 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence of the cleaved product (AMC) is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.
-
IC50 values are determined by testing a range of inhibitor concentrations.
-
Experimental Workflow for DPP4 Inhibition Assay
Caption: In Vitro DPP4 Inhibition Assay Workflow.
Other Notable Dipeptidyl Peptidases: DPP8 and DPP9
DPP8 and DPP9 are intracellular serine proteases that share structural similarities and substrate specificities with DPP4 but have distinct physiological roles.[13][14] They are primarily located in the cytoplasm.[15][16]
Core Mechanisms of Action: The functions of DPP8 and DPP9 are still under active investigation, but they have been implicated in:
-
Immune Regulation: DPP8 and DPP9 are involved in T-cell activation and immune responses.[17]
-
Inflammasome Regulation: DPP9 plays a crucial role in repressing the NLRP1 and CARD8 inflammasomes, thereby preventing spontaneous inflammation and pyroptosis (a form of inflammatory cell death).[15][18][19] Inhibition of DPP9 can lead to the activation of these inflammasomes.[15][18]
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Cancer Biology: Both DPP8 and DPP9 have been linked to tumorigenesis, with roles in cell proliferation, apoptosis, migration, and invasion.[15][18]
-
Metabolism: These enzymes are also involved in cellular metabolism and energy homeostasis.[15][18]
Logical Relationship of DPP9 in Inflammasome Regulation
Caption: DPP9's Role in Inflammasome Regulation.
References
- 1. Apoptosis Activator IX, DPP-23 | 1262887-77-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 12. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. What are DPP-8 inhibitors and how do they work? [synapse.patsnap.com]
- 18. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DPP9 - Wikipedia [en.wikipedia.org]
DPP23: A Novel Polyphenol Conjugate in Cancer Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPP23, chemically identified as (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, is a novel synthetic polyphenol conjugate that has emerged as a promising agent in cancer research.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to equip researchers and drug development professionals with the necessary knowledge to evaluate and potentially utilize this compound in their own investigations.
Chemical Synthesis
This compound is synthesized via a Claisen-Schmidt condensation reaction. This method involves the reaction of 2-methoxyacetophenone with 3,5-dimethoxybenzaldehyde in the presence of a base, such as potassium hydroxide, in an ethanol solvent.[1] The reaction proceeds at room temperature and typically results in a high yield of the final product.
Synthesis Reaction:
2-methoxyacetophenone + 3,5-dimethoxybenzaldehyde --(KOH, Ethanol)--> (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one (this compound)
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism that selectively targets cancer cells while showing lower toxicity to normal cells. The primary mechanisms of action identified to date are:
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Selective Generation of Reactive Oxygen Species (ROS): this compound induces the accumulation of ROS within cancer cells.[1] This increase in oxidative stress pushes the cancer cells beyond their antioxidant capacity, leading to cellular damage and apoptosis. Normal cells, with their more robust antioxidant systems, are less susceptible to this effect.
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Induction of the Unfolded Protein Response (UPR): The accumulation of ROS and other cellular stresses induced by this compound can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the UPR.[1] Prolonged activation of the UPR can switch its role from pro-survival to pro-apoptotic, contributing to cancer cell death.
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Inhibition of the Akt–IKK–NF-κB–MMP-9 Signaling Pathway: this compound has been shown to inhibit the phosphorylation of Akt, a key signaling node in cancer cell survival and proliferation.[1] This inhibition leads to the downstream suppression of IKK, NF-κB, and ultimately the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.[1]
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Overcoming Cisplatin Resistance: In head and neck cancer cells, this compound has been demonstrated to overcome cisplatin resistance by inhibiting the Nrf2 antioxidant defense mechanism.[2]
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~40 | [1] |
| HLaC 78 | Head and Neck Squamous Cell Carcinoma | Dose-dependent cytotoxicity observed | [1] |
| HCT116 | Colon Cancer | Data from xenograft model available | [3] |
| U87MG | Glioblastoma | Cytotoxic effects observed | [1] |
| MDA-MB-231 | Breast Cancer | Cytotoxic effects observed | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Cytotoxic effects observed | [1] |
| Capan-1 | Pancreatic Cancer | Cytotoxic effects observed | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[1]
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
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This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.
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MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol is based on standard methods for detecting intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described for the cell viability assay.
-
DCFDA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on protein expression and phosphorylation.
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-NF-κB, anti-MMP-9, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol is based on a study that evaluated the in vivo efficacy of this compound.[3]
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Cell Implantation: Subcutaneously inject HCT116 human colon cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of athymic nude mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
This compound Administration: Administer this compound intraperitoneally at a dose of 10 mg/kg daily.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action in cancer cells.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
References
Initial Studies on the Bioactivity of DPP23: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the initial preclinical studies on the bioactivity of DPP23, a novel synthetic polyphenol conjugate identified as (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as an antitumor agent. The guide details the compound's synthesis, mechanism of action, and its effects on various cancer cell lines and in vivo models. Key experimental protocols are outlined, and quantitative data are presented in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the current knowledge on this compound.
Introduction
This compound is a novel polyphenol conjugate that has demonstrated significant antitumor effects in initial studies.[1] Its mechanism of action is centered on the selective generation of reactive oxygen species (ROS) within cancer cells, leading to the induction of the unfolded protein response (UPR), caspase-dependent apoptosis, and autophagy.[1][2] A crucial aspect of this compound's potential is its selectivity for tumor cells, with minimal toxicity observed in normal tissues and cells in preclinical models.[1] This guide synthesizes the foundational research on this compound, providing a comprehensive resource for the scientific community.
Chemical Synthesis of this compound
This compound is synthesized via a 'cold' procedure of the Claisen-Schmidt condensation.[1] This method involves the reaction of 2-methoxyacetophenone with 3,5-dimethoxybenzaldehyde in ethanol under basic conditions at room temperature.[1] The resulting chalcone is then purified through chromatography on silica gel and subsequent crystallization from methanol, yielding a pure compound with a high chemical yield of approximately 90%.[1]
Reaction Scheme
In Vitro Bioactivity
Initial studies have demonstrated the dose-dependent cytotoxic effects of this compound on various cancer cell lines, particularly head and neck squamous cell carcinoma (HNSCC).[1] The primary mechanism of this cytotoxicity is the induction of apoptosis.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several HNSCC cell lines and human bone marrow stem cells (hBMSCs).
| Cell Line | Cell Type | IC50 (µM) |
| FaDu | HNSCC | 5.9 |
| HLaC 78 | HNSCC | 10.4 |
| Cal 27 | HNSCC | 6.9 |
| hBMSC | Human Bone Marrow Stem Cells (Normal) | 12.1 |
| Table 1: IC50 values of this compound in HNSCC cell lines and normal stem cells after 24 hours of treatment. Data from[1] |
Apoptosis Induction
Flow cytometry analysis using Annexin V and propidium iodide (PI) staining has confirmed that this compound induces apoptosis and necrosis in a dose-dependent manner.
| Cell Type | Treatment (40 µM this compound) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| FaDu | Control | 92.3 | 2.0 | 5.1 |
| FaDu | This compound | 79.8 | 4.6 | 13.1 |
| Human Lymphocytes | Control | 83.8 | 8.0 | 8.1 |
| Human Lymphocytes | This compound | 52.3 | 44.2 | 3.4 |
| Table 2: Percentage of viable, apoptotic, and necrotic FaDu cells and human lymphocytes after 24 hours of treatment with 40 µM this compound. Data from[1] |
In Vivo Bioactivity
The antitumor effects of this compound have also been evaluated in a xenograft model of human colon cancer.
Xenograft Tumor Growth Inhibition
In a study using athymic nude mice with subcutaneous HCT116 human colon cancer cell xenografts, daily intraperitoneal injections of this compound at a dose of 10 mg/kg significantly inhibited tumor growth.[2]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Control (PBS) | - | - |
| This compound | 10 mg/kg (daily i.p. injection) | Significant (P < 0.01) |
| Table 3: Effect of this compound on HCT116 xenograft tumor growth in nude mice. Data from[2] |
Immunofluorescence staining of the tumor sections revealed a decrease in the proliferation marker Ki-67 and an increase in active caspase-7, further supporting the antiproliferative and pro-apoptotic effects of this compound in vivo.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its selective antitumor activity through a multi-faceted mechanism primarily initiated by the generation of reactive oxygen species (ROS) in cancer cells.
Signaling Pathway Diagram
This compound treatment leads to an increase in intracellular ROS, which in turn triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum.[1] This cascade also involves the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK has been observed following this compound treatment.[3] The activation of JNK and p38 is linked to the induction of caspase-dependent apoptosis, involving caspases-3, -7, and -9.[3] Concurrently, this compound can induce protective autophagy, a process promoted by ERK1/2 activation, and also cause cell cycle arrest at the G2/M phase.[3]
Experimental Protocols
The following are representative protocols for key experiments used in the initial bioactivity studies of this compound.
MTT Assay for Cell Viability
This protocol is adapted from the methodology described in studies on HNSCC cells.[1]
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 1x10^5 cells/ml.
-
Treatment: Cells are treated with various concentrations of this compound for 24 hours. Control cells are treated with the corresponding concentrations of the vehicle (e.g., DMSO).
-
MTT Incubation: After treatment, 100 µl of MTT solution (1 mg/ml in PBS) is added to each well, and the plates are incubated.
-
Formazan Solubilization: The MTT solution is removed, and 100 µl of isopropanol is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability.
Annexin V-PI Apoptosis Assay
This is a representative protocol for detecting apoptosis by flow cytometry.
-
Cell Treatment: Induce apoptosis by treating cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for MAPK Activation
This is a general protocol to detect the phosphorylation of ERK, JNK, and p38.
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion and Future Directions
The initial studies on this compound have established its potential as a selective antitumor agent. Its ability to induce ROS-mediated apoptosis in cancer cells while sparing normal cells is a promising characteristic for further therapeutic development. Future research should focus on elucidating the precise molecular targets of this compound that lead to ROS generation. More extensive in vivo studies in various cancer models are warranted to evaluate its efficacy, pharmacokinetics, and safety profile. Additionally, structure-activity relationship studies could lead to the development of even more potent and selective analogs of this compound. The findings summarized in this guide provide a solid foundation for these future investigations.
References
An In-depth Technical Guide on the Core Chemical Structure of (E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the chalcone derivative, (E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, a compound of interest for its potential therapeutic applications.
Chemical Structure and Properties
(E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, also known by its code name DPP23, is a synthetic chalcone with the molecular formula C₁₈H₁₈O₄ and a molecular weight of 298.338 g/mol [1]. Its structure is characterized by two substituted benzene rings linked by an α,β-unsaturated carbonyl system, which is typical for chalcones. The "(E)" designation indicates the trans configuration of the double bond in the propenone linker.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.338 g/mol | [1] |
| CAS Number | 1262887-77-3 | |
| Appearance | Yellowish crystalline solid | [1] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Cell Lengths | a = 12.0925(18) Å, b = 8.4460(12) Å, c = 15.109(2) Å | [1] |
| Cell Angles | α = 90°, β = 92.340(3)°, γ = 90° | [1] |
| Dihedral Angle between Benzene Rings | 52.52(7)° | [1] |
| Enone Group Conformation | s-trans | [1] |
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¹H NMR: The spectrum would be expected to show characteristic signals for the vinyl protons of the enone bridge with a large coupling constant (J > 15 Hz) confirming the E-configuration. Aromatic protons would appear in the downfield region, and singlets for the methoxy groups would be observed in the upfield region.
-
¹³C NMR: The carbonyl carbon would be expected to have a chemical shift in the range of 190 ppm. Signals for the olefinic carbons and the aromatic carbons, including those bearing the methoxy groups, would also be present.
-
FTIR: A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone would be expected around 1650-1680 cm⁻¹. Bands for C=C stretching of the aromatic rings and the vinyl group, as well as C-O stretching of the methoxy groups, would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
The synthesis of (E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1 equivalent of 2′-methoxyacetophenone and 1.25 equivalents of 3′′,5′′-dimethoxybenzaldehyde in absolute ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add a 50% aqueous solution of potassium hydroxide (KOH) dropwise while stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Isolation and Purification: Filter the resulting solid, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final compound.
Biological Activity and Signaling Pathway
(E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one (this compound) has demonstrated significant antitumor activity, primarily through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells, while showing minimal toxicity to normal cells.
This compound selectively increases the intracellular levels of ROS in cancer cells. This elevation in ROS triggers endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). The UPR, in turn, initiates a signaling cascade that culminates in apoptosis.
Signaling Pathway of this compound-Induced Apoptosis:
Key Steps in the Signaling Pathway:
-
ROS Generation: Treatment of cancer cells with this compound leads to a significant increase in intracellular ROS levels.
-
ER Stress and UPR Activation: The accumulation of ROS induces stress in the endoplasmic reticulum, activating the UPR signaling pathway.
-
ATF4 and CHOP Upregulation: The UPR leads to the activation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of the pro-apoptotic protein C/EBP homologous protein (CHOP).
-
MAPK Activation: Concurrently, the UPR activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.
-
Caspase Activation and Apoptosis: Both the CHOP and MAPK pathways converge to activate the caspase cascade, leading to the execution of apoptosis.
To investigate the effect of this compound on the expression of key proteins in the apoptosis pathway, Western blotting can be performed.
Experimental Workflow for Western Blot:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of DPP23 in Inducing Apoptosis in Tumor Cells
This technical guide provides a comprehensive overview of the novel polyphenol conjugate, (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one (this compound), and its significant role in inducing apoptosis in tumor cells. This document consolidates key findings on its mechanism of action, presents quantitative data from relevant studies, details experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows.
Introduction to this compound
This compound is a synthetic polyphenol derivative that has emerged as a promising therapeutic agent due to its antitumor effects.[1][2] It is known to selectively induce apoptosis in various cancer cell types.[2] A key characteristic of this compound's action is the selective generation of Reactive Oxygen Species (ROS) in cancer cells, which are often more susceptible to oxidative stress than normal cells.[1] This selective action, coupled with its ability to target the unfolded protein response (UPR), results in the inhibition of cancer cell growth through caspase-dependent apoptosis.[1]
Core Mechanism of Action: Inducing Apoptosis
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of a cascade of cellular events that culminate in programmed cell death, or apoptosis. This process is multifaceted, involving the generation of oxidative stress and the activation of specific cellular stress responses.
Selective ROS Generation and UPR Activation
This compound selectively promotes the accumulation of ROS within cancer cells.[1] This increase in intracellular ROS creates a state of oxidative stress, which in turn disrupts the proper functioning of the endoplasmic reticulum (ER), leading to the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response aimed at restoring ER homeostasis, but when the stress is prolonged or overwhelming, it switches from a pro-survival to a pro-apoptotic signal. This compound's ability to trigger the UPR is a key factor in its capacity to induce caspase-dependent apoptosis and autophagy in various cancer cells.[1]
Inhibition of Pro-Survival and Metastatic Pathways
In addition to inducing apoptosis via the UPR pathway, this compound has been shown to inhibit signaling pathways crucial for tumor invasion and metastasis. Specifically, in highly metastatic breast cancer cells, this compound inhibits the Akt-IKK-NF-κB signaling axis.[2] This inhibition leads to a downstream reduction in the expression of Matrix Metalloproteinase-9 (MMP-9) at the transcriptional level.[2] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in tumor invasion. An in silico molecular docking analysis suggested that this compound binds to the catalytic domain of Akt2, inhibiting its activity and subsequently suppressing the entire signaling cascade.[2] This action contributes to the anti-metastatic potential of this compound.[2]
Signaling Pathways and Logical Relationships
The following diagrams, rendered in Graphviz, illustrate the key molecular pathways influenced by this compound.
Caption: this compound-induced apoptosis signaling cascade in tumor cells.
Caption: Inhibition of the pro-metastatic Akt-IKK-NF-κB pathway by this compound.
Quantitative Data Summary
Studies on head and neck squamous cell carcinoma (HNSCC) have provided quantitative data on the cytotoxic effects of this compound. The following table summarizes the results from an Annexin V-propidium iodide assay on the FaDu cell line and human peripheral blood lymphocytes after 24 hours of treatment.
| Cell Type | Treatment | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) | Citation |
| FaDu | Control | 92.3 | 2.0 | 5.1 | [1] |
| 40 µM this compound | 79.8 | 4.6 | 13.1 | [1] | |
| Lymphocytes | Control | 83.8 | 8.0 | 8.1 | [1] |
| 40 µM this compound | 52.3 | 44.2 | 3.4 | [1] |
These results demonstrate a dose-dependent increase in apoptosis and necrosis in the FaDu cancer cell line following this compound treatment.[1] However, the data also indicate significant cytotoxic effects on benign lymphocytes, suggesting potential limitations for systemic application.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the effects of this compound.
Synthesis of this compound
As this compound is not commercially available, it was synthesized for research purposes using a 'cold' procedure of the Claisen-Schmidt condensation.[1] This method is a classic organic reaction for the synthesis of chalcones and related compounds.
Cell Viability Assessment (MTT Assay)
The [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] (MTT) colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cells (e.g., HNSCC tumor cells, hBMSC) onto 24-well plates at a concentration of 1x10⁵ cells/ml.[1]
-
Treatment: Treat the cells with this compound at various concentrations for a specified duration (e.g., 24 hours).[1] Include an untreated control group.
-
MTT Addition: After treatment, add MTT solution to each well and incubate for a period (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis and Necrosis Quantification (Annexin V-Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Protocol:
-
Cell Preparation: After treatment with this compound for 24 hours, harvest the cells and wash them with a suitable buffer (e.g., PBS).[1]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Experimental workflow for evaluating the effects of this compound on tumor cells.
Conclusion and Future Directions
The novel polyphenol conjugate this compound demonstrates significant anti-tumor activity by inducing caspase-dependent apoptosis through the selective generation of ROS and activation of the UPR.[1] Furthermore, its ability to inhibit key metastatic pathways highlights its potential as a multifaceted anti-cancer agent.[2] While initial findings are promising, further research is necessary. The observed cytotoxicity in non-malignant cells warrants more detailed toxicological evaluations, potentially using more complex in vitro models like three-dimensional spheroids to better mimic the in vivo environment.[1] These future investigations will be crucial in determining the feasibility and potential application of this compound in a clinical setting for patients with cancer.
References
- 1. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UPR inducer this compound inhibits the metastatic potential of MDA-MB-231 human breast cancer cells by targeting the Akt-IKK-NF-κB-MMP-9 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of DPP-23's Effects on Cancer Cell Lines: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in-vitro investigations into the effects of (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one (DPP-23), a novel polyphenol conjugate, on various cancer cell lines. This document summarizes key findings related to DPP-23's cytotoxic and apoptotic effects, outlines the experimental methodologies employed in these initial studies, and presents a putative signaling pathway based on current understanding. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.
Introduction
The search for novel therapeutic agents with potent and selective anti-cancer activity remains a cornerstone of oncological research. Polyphenolic compounds, in particular, have garnered significant interest due to their potential to modulate various cellular processes implicated in cancer progression. DPP-23 is a novel synthetic polyphenol conjugate that has demonstrated promising anti-tumor effects in preliminary studies.[1] This document collates and presents the initial findings on the impact of DPP-23 on cancer cell lines, providing a framework for future investigation and development.
Data Presentation: Cytotoxic Effects of DPP-23
Initial studies have focused on quantifying the cytotoxic effects of DPP-23 on head and neck squamous cell carcinoma (HNSCC) cell lines. The half-maximal inhibitory concentration (IC50) was determined for several cell lines, indicating a dose-dependent reduction in cell viability.
| Cell Line | Cancer Type | IC50 (µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | 5.9 |
| HLaC 78 | Head and Neck Squamous Cell Carcinoma | 10.4 |
| Cal 27 | Head and Neck Squamous Cell Carcinoma | 6.9 |
| hBMSC | Human Bone Marrow Stem Cells (non-cancerous) | 12.1 |
Table 1: IC50 values of DPP-23 in HNSCC cell lines and human bone marrow stem cells after 24 hours of treatment. Data extracted from a study on the effects of DPP-23 on HNSCC cells in vitro.[1]
Experimental Protocols
The following are detailed methodologies for key experiments conducted in the preliminary investigation of DPP-23.
Synthesis of DPP-23
DPP-23 is not commercially available and was synthesized via a 'cold' procedure of the Claisen-Schmidt condensation.[1] The reagents used were 2'-Methoxyacetophenone and 3,5-dimethoxybenzaldehyde.[1] The reaction progress was monitored by thin-layer chromatography (TLC).[1]
Cell Culture
HNSCC cell lines (FaDu, HLaC 78, Cal 27) and human bone marrow stem cells (hBMSCs) were utilized.[1] The cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS) and 1% penicillin/streptomycin at 37°C and 5% CO2.[1]
Cell Viability Assessment (MTT Assay)
To evaluate the cytotoxic effects of DPP-23, a [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] (MTT) colorimetric assay was performed.[1]
-
Cells were seeded in 24-well plates at a density of 1x10^5 cells/ml.
-
The cells were treated with varying concentrations of DPP-23 for 24 hours. Control groups were treated with corresponding concentrations of the solvent (dimethyl sulfoxide).[1]
-
Following incubation, 100 µl of MTT solution (1 mg/ml) was added to each well.[1]
-
After a subsequent incubation period, the MTT solution was removed, and 100 µl of isopropanol was added to dissolve the formazan crystals.[1]
-
The absorbance was then measured to determine cell viability.
Apoptosis and Necrosis Analysis (Annexin V-Propidium Iodide Test)
The induction of apoptosis and necrosis by DPP-23 was quantified using an Annexin V-propidium iodide assay followed by flow cytometry.[1]
-
FaDu cells and peripheral blood lymphocytes were treated with 40 µM DPP-23.[1]
-
After treatment, the cells were stained with Annexin V and propidium iodide according to the manufacturer's protocol.
-
The stained cells were then analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[1]
Visualization of Proposed Mechanisms and Workflows
Proposed Signaling Pathway of DPP-23 in Cancer Cells
Based on initial findings, DPP-23 is suggested to exert its anti-tumor effects through the selective generation of reactive oxygen species (ROS), which in turn targets the unfolded protein response in the endoplasmic reticulum, leading to caspase-dependent apoptosis and autophagy.[1]
Caption: Proposed mechanism of DPP-23 induced cell death.
Experimental Workflow for Assessing DPP-23 Cytotoxicity
The general workflow for evaluating the in-vitro effects of DPP-23 on cancer cell lines involves several key steps from synthesis to data analysis.
Caption: Workflow for DPP-23 cytotoxicity and apoptosis assessment.
Discussion and Future Directions
The preliminary data suggest that DPP-23 exhibits dose-dependent cytotoxicity against HNSCC cell lines, with a proposed mechanism involving ROS-mediated apoptosis and autophagy.[1] Notably, the cytotoxic effects were also observed in non-cancerous human bone marrow stem cells, indicating potential for off-target toxicity which warrants further investigation.[1] The observed IC50 values suggest that while effective, the therapeutic window may be narrow.
Future research should focus on elucidating the detailed molecular signaling pathways affected by DPP-23. This includes identifying the specific components of the unfolded protein response that are targeted and mapping the complete caspase activation cascade. Further in-vivo studies are necessary to evaluate the efficacy and toxicity of DPP-23 in a more complex biological system. Additionally, investigating the effects of DPP-23 on a broader panel of cancer cell lines will help to determine its potential as a broad-spectrum anti-cancer agent.
References
An In-depth Technical Guide to the Unfolded Protein Response Targeted by the Chaperone Protein p23
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "DPP23" in the context of the unfolded protein response (UPR) appears to stem from a likely confusion with the chaperone protein p23 , also known as prostaglandin E synthase 3 (PTGES3). The available scientific literature extensively documents the role of p23 in the UPR and endoplasmic reticulum (ER) stress, while "this compound" as a protein with a similar function is not prominently described. A chemical compound designated DPP-23 has been studied in the context of cancer therapy, but its mechanism is distinct from the chaperone-mediated UPR pathway. This guide will, therefore, focus on the well-documented role of the chaperone protein p23 in the unfolded protein response.
Executive Summary
The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, prolonged ER stress can trigger apoptosis. The small chaperone protein p23 has emerged as a key regulator in the crosstalk between the UPR and the apoptotic machinery. This technical guide provides a comprehensive overview of the role of p23 in the UPR, with a focus on its mechanism of action, relevant quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
The Role of p23 in the Unfolded Protein Response and ER Stress-Induced Apoptosis
The chaperone protein p23 is a highly conserved protein that functions as a co-chaperone for Heat Shock Protein 90 (HSP90), playing a role in the proper folding and maturation of various client proteins.[1] However, p23 also possesses HSP90-independent functions, particularly in the cellular response to ER stress.[2][3]
Under conditions of prolonged ER stress, a cellular program leading to apoptosis is initiated to eliminate damaged cells. A key event in this process is the cleavage of p23 by effector caspases.[2][3] In its intact form, p23 has a protective, anti-apoptotic role.[2][4] It achieves this by binding to and sequestering the pro-apoptotic BH3-only protein, PUMA (p53-upregulated modulator of apoptosis).[2][4]
Upon sustained ER stress, caspase-3 and caspase-7 are activated and cleave p23 near its C-terminus, generating a 19 kDa fragment.[2][5] This cleavage event disrupts the interaction between p23 and PUMA, leading to the release of PUMA.[2] The liberated PUMA is then free to interact with and activate the pro-apoptotic protein Bax, which in turn triggers the mitochondrial intrinsic apoptotic pathway.[2]
Data Presentation: Quantitative Insights into p23 Function
The following tables summarize key quantitative data from studies investigating the role of p23 in the unfolded protein response and apoptosis.
| Experimental Condition | Cell Line | Measurement | Result | Significance | Reference |
| siRNA-mediated knockdown of p23 | Apaf-1-/- fibroblasts | p23 protein expression | ~90% reduction | Demonstrates efficient silencing of p23 for functional studies. | [2] |
| Transfection with caspase-resistant p23 mutant (D142N) followed by ER stress induction (Thapsigargin or Brefeldin-A) | MCF-7 cells | Percentage of apoptotic cells | Statistically significant decrease (P<0.05) compared to wild-type p23. | Highlights the protective role of intact p23 and the importance of its caspase-mediated cleavage in promoting apoptosis. | [5] |
| siRNA-mediated knockdown of p23 followed by ER stress induction (Thapsigargin) | Apaf-1-/- fibroblasts | Percentage of apoptotic cells | Enhancement of ER stress-induced cell death. | Confirms the anti-apoptotic function of endogenous p23. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of p23 in the UPR.
siRNA-Mediated Knockdown of p23
This protocol describes the steps for reducing the expression of p23 in cultured cells to study its function.
Materials:
-
p23-specific siRNA duplexes and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected (e.g., MCF-7 or Apaf-1-/- fibroblasts)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 20 pmol of p23 siRNA or control siRNA into 50 µL of Opti-MEM™ medium. b. In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with 400 µL of fresh, antibiotic-free complete medium. b. Add the 100 µL of siRNA-lipid complex to each well. c. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Induction of ER Stress (Optional): After the initial incubation, the medium can be replaced with a medium containing an ER stress-inducing agent (e.g., 50 nM thapsigargin) for a further 12-24 hours.[2]
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting to confirm p23 knockdown or an apoptosis assay.
Co-Immunoprecipitation of p23 and PUMA
This protocol is for investigating the in vivo interaction between p23 and PUMA.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-p23 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis: Lyse cultured cells (with or without ER stress treatment) in ice-cold lysis buffer.
-
Pre-clearing the Lysate: Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with an anti-p23 antibody or control IgG overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with cold wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer. Neutralize the eluate with neutralization buffer.
-
Analysis: Analyze the eluate by Western blotting using an anti-PUMA antibody to detect the co-immunoprecipitated protein.
Caspase Cleavage Assay of p23
This protocol is to determine if p23 is a substrate for specific caspases.
Materials:
-
Cell-free cytosolic extracts from untreated cells
-
Recombinant active caspase-3 and caspase-7
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Anti-p23 antibody
Procedure:
-
Preparation of Extracts: Prepare cytosolic extracts from a suitable cell line.
-
In vitro Cleavage Reaction: a. Incubate a defined amount of cytosolic extract (e.g., 150 µg protein) with purified active caspase-3 (e.g., 50 ng/mL) or caspase-7 (e.g., 100 ng/mL) in reaction buffer.[5] b. Incubate the reaction mixture at 37°C for 1 hour.[5]
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the samples by Western blotting using an anti-p23 antibody to detect the full-length protein and its cleavage products.
Mandatory Visualizations
Signaling Pathway of p23 in ER Stress-Induced Apoptosis
References
- 1. scbt.com [scbt.com]
- 2. Coupling endoplasmic reticulum stress to the cell-death program: a novel HSP90-independent role for the small chaperone protein p23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mpbio.com [mpbio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Selective Generation of Reactive Oxygen Species by DPP23 in Cancer Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective induction of apoptosis in cancer cells remains a primary objective in the development of novel cancer therapeutics. One promising strategy involves the targeted generation of reactive oxygen species (ROS) within tumor cells, leveraging their inherently higher basal ROS levels and compromised antioxidant defenses compared to normal cells. This technical guide focuses on the synthetic polyphenol derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), which has demonstrated a remarkable ability to selectively induce ROS-mediated apoptosis in a variety of cancer cell types. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its study, and a visual representation of the key signaling pathways involved in its mechanism of action.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative findings from published studies, providing a basis for comparison of its potency and effects.
Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| FaDu | Head and Neck Squamous Cell Carcinoma | 5.9 | 24 |
| HLaC 78 | Head and Neck Squamous Cell Carcinoma | 10.4 | 24 |
| Cal 27 | Head and Neck Squamous Cell Carcinoma | 6.9 | 24 |
| hBMSC | Normal Human Bone Marrow Stem Cells | 12.1 | 24 |
Data from a study on head and neck squamous cell carcinoma cells, which also indicated that the cytotoxic effects on benign cells might be greater than previously thought, suggesting potential limitations for systemic application[1].
Table 2: Induction of Apoptosis and Necrosis by this compound in FaDu Cells and Human Lymphocytes (40 µM this compound for 24h)
| Cell Type | Condition | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| FaDu | Control | 92.3 | 2.0 | 5.1 |
| 40 µM this compound | 79.8 | 4.6 | 13.1 | |
| Lymphocytes | Control | 83.8 | 8.0 | 8.1 |
| 40 µM this compound | 52.3 | 44.2 | 3.4 |
Flow cytometry analysis using Annexin V-propidium iodide staining revealed a dose-dependent increase in apoptosis and necrosis in both cancer cells and normal lymphocytes[1].
Table 3: Effect of this compound on TNFα-Induced MMP-9 mRNA Expression in MDA-MB-231 Breast Cancer Cells
| Cell Line | Treatment | Fold Increase in MMP-9 mRNA |
| MB231/shCT (Control) | TNFα | 17.07 ± 1.96 |
| MB231/shAkt2 (Akt2 knockdown) | TNFα | 6.30 ± 0.56 |
This data suggests that the inhibitory effect of this compound on MMP-9 expression is mediated through the Akt signaling pathway[2].
Signaling Pathways
This compound exerts its anticancer effects through the modulation of distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and cascades involved in this compound-induced ROS generation and apoptosis, as well as its inhibitory effects on cancer cell invasion and metastasis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Synthesis of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (this compound)
This compound can be synthesized via a Claisen-Schmidt condensation reaction.
-
Materials:
-
3,5-dimethoxybenzaldehyde
-
2-methoxyacetophenone
-
Ethanol
-
50% aqueous Potassium Hydroxide (KOH) solution
-
3N Hydrochloric acid (HCl)
-
Ice bath, beakers, filtration apparatus
-
-
Procedure:
-
Dissolve 3,5-dimethoxybenzaldehyde (2.5 mmol) in 30 ml of ethanol in a flask.
-
Add 2-methoxyacetophenone (2 mmol) to the solution.
-
Cool the reaction mixture in an ice bath to approximately 276 K.
-
Slowly add 2 ml of 50% aqueous KOH solution to the cooled mixture.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the mixture into 50 ml of iced water.
-
Acidify the solution to a pH of 3 with 3N HCl solution to induce precipitation.
-
Collect the crude solid precipitate by filtration and wash with water.
-
Recrystallize the solid from ethanol to obtain pure single crystals of this compound.
-
Measurement of Intracellular ROS Levels
Intracellular ROS generation can be quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2)
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
96-well black plates
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cancer cells in a 96-well black plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with PBS.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add fresh medium containing various concentrations of this compound to the wells.
-
Incubate for the desired time period (e.g., 12 hours).
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Apoptosis can be quantitatively assessed by flow cytometry using an Annexin V-FITC and PI double staining kit.
-
Materials:
-
Cancer cell lines (e.g., FaDu)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at desired concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis for Proteins in the UPR and Akt Pathways
The expression levels of key proteins such as GRP78, CHOP, cleaved caspase-3, phospho-Akt, and total Akt can be determined by Western blotting.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-cleaved caspase-3, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Gelatin Zymography for MMP-9 Activity
The enzymatic activity of secreted MMP-9 can be assessed by gelatin zymography.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
Serum-free cell culture medium
-
SDS-PAGE gels containing 1 mg/mL gelatin
-
Renaturing buffer (e.g., 2.5% Triton X-100 in PBS)
-
Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
-
Procedure:
-
Culture MDA-MB-231 cells to near confluence and then switch to serum-free medium.
-
Treat the cells with this compound in the presence or absence of TNFα for 24 hours.
-
Collect the conditioned medium and concentrate it.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in developing buffer at 37°C for 18-24 hours to allow gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of MMP activity will appear as clear bands against a blue background.
-
Conclusion
This compound represents a promising candidate for cancer therapeutics due to its ability to selectively induce ROS-mediated apoptosis in cancer cells. Its dual mechanism of action, involving the induction of the unfolded protein response and the inhibition of the pro-metastatic Akt-IKK-NF-κB-MMP-9 signaling pathway, makes it a particularly attractive molecule for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and similar compounds in the fight against cancer. Further studies are warranted to expand the quantitative dataset across a wider range of cancer types and to optimize its therapeutic application, potentially in combination with other anticancer agents.
References
- 1. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UPR inducer this compound inhibits the metastatic potential of MDA-MB-231 human breast cancer cells by targeting the Akt–IKK–NF-κB–MMP-9 axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DPP23 in In-Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPP23, chemically identified as (E)-3-(3′,5′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, is a novel synthetic polyphenol conjugate with demonstrated anti-tumor properties in various cancer models.[1][2] Its mechanism of action is multi-faceted, making it a compound of interest for cancer research and drug development. This compound selectively induces cancer cell death by promoting the generation of intracellular Reactive Oxygen Species (ROS), which leads to the activation of the Unfolded Protein Response (UPR) in the endoplasmic reticulum and subsequent caspase-dependent apoptosis.[1] Furthermore, this compound has been shown to inhibit cancer cell invasion and metastasis by targeting the Akt-IKK-NF-κB signaling axis, which ultimately downregulates the expression of matrix metalloproteinase-9 (MMP-9).
These application notes provide a comprehensive guide for utilizing this compound in in-vitro cancer studies, covering its cytotoxic, pro-apoptotic, and anti-invasive effects. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of this compound's therapeutic potential.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the in-vitro efficacy of this compound against various cancer cell lines.
Table 1: Cytotoxicity of this compound in Head and Neck Squamous Carcinoma Cells
| Cell Line | Type | IC50 (µM) after 24h |
| FaDu | Human Pharyngeal Squamous Carcinoma | 5.9 |
| HLaC 78 | Human Laryngeal Squamous Carcinoma | 10.4 |
| Cal 27 | Human Tongue Squamous Carcinoma | 6.9 |
| hBMSC | Human Bone Marrow Stem Cells (Non-Malignant) | 12.1 |
Data sourced from MTT assays performed on head and neck squamous cell carcinoma (HNSCC) and human bone marrow stem cells (hBMSC).[1]
Table 2: Apoptotic Effect of this compound on FaDu Cells
| Treatment Group | % Viable Cells | % Apoptotic Cells | % Necrotic Cells |
| Control | 92.3% | 2.0% | 5.1% |
| 40 µM this compound (24h) | 79.8% | 4.6% | 13.1% |
Data sourced from Annexin V-propidium iodide flow cytometry analysis on the FaDu cell line.[1]
Visualized Mechanisms and Workflows
Signaling Pathways of this compound
The following diagram illustrates the primary signaling pathways modulated by this compound in cancer cells.
Experimental Workflow: Assessing this compound Cytotoxicity
This workflow outlines the key steps for determining the cytotoxic effects of this compound using an MTT assay.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for 'medium only' background controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., 40 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Intracellular ROS Detection (DCFH-DA Assay)
This assay quantifies the overall level of intracellular ROS using the fluorescent probe 2′,7′–dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
DCFH-DA probe (stock in DMSO)
-
Serum-free culture medium
-
This compound-treated and control cells
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader) or 6-well plate (for flow cytometry) and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add DCFH-DA diluted in serum-free medium to a final concentration of 10-20 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Treatment: Add culture medium containing this compound at the desired concentrations.
-
Measurement: Measure the fluorescence intensity at various time points (e.g., 1, 3, 6, 12 hours) using a fluorescence plate reader (Excitation/Emission ~485/530 nm) or by flow cytometry (FITC channel). An increase in fluorescence corresponds to an increase in intracellular ROS.
Protocol 4: Cell Invasion Assessment (Transwell Assay)
This protocol assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium and complete medium (with 10% FBS as a chemoattractant)
-
This compound
-
Cotton swabs, methanol, and crystal violet stain
Procedure:
-
Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the Transwell inserts (50 µL per insert). Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed 5 x 10⁴ cells in 100 µL into the upper chamber of the coated inserts.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.1% crystal violet for 15 minutes.
-
Quantification: Gently wash the inserts with water. Count the number of stained, invaded cells in several random fields under a microscope. Calculate the average and compare the number of invaded cells between this compound-treated and control groups.
References
Protocols for dissolving and storing DPP23 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPP23 is a cell-permeable chalcone derivative with demonstrated anti-tumor properties.[1][2] It selectively induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and triggering the unfolded protein response (UPR), while showing minimal toxicity to normal cells.[1][2] This document provides detailed protocols for the dissolution, storage, and application of this compound in common in vitro assays.
Compound Information
Chemical Properties
| Property | Value | Reference |
| Synonyms | Apoptosis Activator IX, Unfolded Protein Response Inducer | [1] |
| Chemical Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.33 g/mol | [1][2] |
| CAS Number | 1262887-77-3 | [1] |
| Appearance | Solid, off-white to white powder | [1][2] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 200 mg/mL (≥ 670.40 mM) | [2] |
| DMSO | 50 mg/mL | [1] |
Note: It is recommended to use freshly opened, anhydrous DMSO for the best solubility results, as hygroscopic DMSO can significantly impact the solubility of the product.[2]
Storage and Stability
Proper storage of this compound is crucial for maintaining its activity. Below are the recommended storage conditions for both the solid compound and stock solutions.
Solid Compound
| Storage Temperature | Shelf Life | Reference |
| -20°C | 3 years | [2] |
| 4°C | 2 years | [2] |
| 2-8°C | Not specified | [1] |
Stock Solutions
| Storage Temperature | Shelf Life | Reference |
| -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
| -20°C | Up to 3 months (aliquoted) | [1] |
It is highly recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW: 298.33), add 335.2 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage section.
Caption: Workflow for preparing a this compound stock solution.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) with a concentration equivalent to the highest this compound concentration used.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the indicated time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway
This compound exerts its anti-tumor effects through a multi-faceted mechanism involving the induction of oxidative stress, the unfolded protein response, and the activation of MAPK signaling pathways, ultimately leading to apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
References
Application Notes and Protocols for DPP23 in HCT116 Tumor Xenografts
Topic: Recommended Dosage of DPP23 for HCT116 Tumor Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed protocol for determining the recommended dosage and evaluating the in vivo anti-tumor efficacy of this compound, a novel investigational compound, in a human colorectal carcinoma HCT116 xenograft mouse model. The HCT116 cell line is a well-established model for colorectal cancer research.[1][2][3] This document outlines the procedures for cell culture, tumor implantation, animal handling, drug administration, and efficacy assessment.
Materials and Reagents
-
Cell Line: HCT116 human colorectal carcinoma cells
-
Animals: Athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old[1]
-
This compound Compound: Provided as a powder, to be reconstituted in a specified vehicle
-
Vehicle Control: Sterile PBS, DMSO, or as specified for this compound solubilization
-
Cell Culture Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel: Or a similar basement membrane matrix
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail
-
Calipers: For tumor measurement
-
Standard laboratory equipment: Laminar flow hood, incubator, centrifuges, syringes, needles, etc.
Experimental Protocols
HCT116 Cell Culture
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to implantation, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[4]
HCT116 Xenograft Model Development
-
Acclimatize athymic nude or NOD/SCID mice for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method.
-
Subcutaneously inject 100 µL of the HCT116 cell suspension (5 x 10^6 cells) into the right flank of each mouse.[4]
-
Monitor the mice for tumor development. Palpable tumors typically form within 7-14 days.[1]
-
Once tumors reach an average volume of 80-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[4][5]
This compound Administration and Dosing
-
Vehicle Preparation: Prepare the vehicle control and this compound formulations under sterile conditions. The final concentration of any solvent (e.g., DMSO) should be non-toxic to the animals.
-
Dose Groups: Establish multiple dose groups to determine the optimal therapeutic dose (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg) and a vehicle control group.
-
Administration Route: Administer this compound via intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage, depending on the compound's properties. For this protocol, we will use i.p. administration.
-
Dosing Schedule: Administer this compound once daily (QD) or as determined by preliminary tolerability studies, for a period of 14-21 days.[4]
Efficacy and Toxicity Monitoring
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
Body Weight: Record the body weight of each mouse three times per week as an indicator of toxicity. A body weight loss of more than 15-20% may necessitate a dose reduction or cessation of treatment.[5]
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).[5] At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Data Presentation
The following table summarizes hypothetical dose-response data for this compound in the HCT116 xenograft model.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD, i.p. | 1250 ± 150 | - | +5.2 |
| This compound | 5 | QD, i.p. | 875 ± 110 | 30 | +2.1 |
| This compound | 10 | QD, i.p. | 500 ± 95 | 60 | -1.5 |
| This compound | 20 | QD, i.p. | 250 ± 70 | 80 | -5.8 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound efficacy testing in HCT116 xenografts.
Proposed Signaling Pathway for this compound Action
Based on common mechanisms in colorectal cancer, a potential mechanism of action for this compound could involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in this cancer type.
Caption: Proposed mechanism of this compound via inhibition of the Akt signaling pathway.
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. researchgate.net [researchgate.net]
- 5. astx.com [astx.com]
- 6. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
Application of DPP-23 in Head and Neck Squamous Cell Carcinoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Head and neck squamous cell carcinoma (HNSCC) remains a significant global health challenge with a persistently poor prognosis for many patients.[1][2] The quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Recent research has focused on the synthetic polyphenol conjugate, (E)-3-(3',5'-Dimethoxyphenyl)-1-(2'-methoxyphenyl)prop-2-en-1-one (DPP-23) , for its potential antitumor effects in HNSCC.[1][2][3] This document provides a detailed overview of the application of DPP-23 in HNSCC research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols. It is important to note that DPP-23 is a chemical compound and should not be confused with Dipeptidyl Peptidase (DPP) proteins. While research exists on DPP3 and DPP4 in cancer, this document will focus on the compound DPP-23 as indicated in recent HNSCC studies.[4][5][6]
Mechanism of Action of DPP-23 in HNSCC
DPP-23 exerts its antitumor effects primarily through the selective generation of reactive oxygen species (ROS) within cancer cells.[1][2][3] This increased intracellular ROS accumulation leads to oxidative stress, which in turn triggers a cascade of events culminating in cancer cell death via apoptosis.[1][2][3] Notably, some studies suggest that cancer cells are more susceptible to ROS-induced damage than normal cells, highlighting the potential for selective cytotoxicity of agents like DPP-23.[1] However, it is crucial to consider that some studies have indicated potential cytotoxicity of DPP-23 in benign cells as well, which may limit its systemic application.[1][2]
Quantitative Data on DPP-23 Efficacy
The cytotoxic effects of DPP-23 have been evaluated in various HNSCC cell lines. The data consistently demonstrates a dose-dependent inhibition of cell viability.
Table 1: Cytotoxicity of DPP-23 in HNSCC Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Key Findings | Reference |
| FaDu | 24 hours | >5 | Significant dose-dependent attenuation of viability at doses >5 µM. | [2][3] |
| HLaC 78 | 24 hours | >5 | Significant dose-dependent attenuation of viability at doses >5 µM. | [2][3] |
| Cal 27 | 24 hours | >5 | Significant dose-dependent attenuation of viability at doses >5 µM. | [2] |
Table 2: Apoptotic Effects of DPP-23 on FaDu Cells and Lymphocytes
| Cell Type | Treatment | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| FaDu | Control | 92.3 | 2.0 | 5.1 | [3] |
| FaDu | 40 µM DPP-23 | 79.8 | 4.6 | 13.1 | [3] |
| Lymphocytes | Control | 83.8 | 8.0 | 8.1 | [2] |
| Lymphocytes | DPP-23 | 52.3 | 44.2 | 3.4 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to assess the efficacy of DPP-23 in HNSCC.
Synthesis of DPP-23
As DPP-23 is not commercially available, it is synthesized via a Claisen-Schmidt condensation reaction.[1][2]
Materials:
-
2'-Methoxyacetophenone
-
3,5-Dimethoxybenzaldehyde
-
Anhydrous ethanol
-
Potassium hydroxide (KOH)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 1.0 equivalent of 2'-methoxyacetophenone and 1.0 equivalent of 3,5-dimethoxybenzaldehyde in anhydrous ethanol.
-
Add 2.0 equivalents of KOH to the solution.
-
Stir the reaction mixture at room temperature for 45 minutes, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate twice.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel to obtain pure DPP-23.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
HNSCC cell lines (e.g., FaDu, HLaC 78)
-
Complete cell culture medium
-
DPP-23 dissolved in a suitable solvent (e.g., DMSO)
-
24-well plates
-
MTT solution (1 mg/ml in PBS)
-
Isopropanol
Procedure:
-
Seed cells onto 24-well plates at a concentration of 1x10^5 cells/ml and allow them to adhere overnight.
-
Treat the cells with various concentrations of DPP-23 for 24 hours. Include a vehicle control (e.g., DMSO).
-
After the treatment period, remove the medium and add 100 µl of MTT solution to each well.
-
Incubate the plates for a specified time (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add 100 µl of isopropanol to each well to dissolve the formazan crystals.
-
Incubate for 30 minutes with gentle shaking.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Detection (Annexin V-Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[1][2]
Materials:
-
HNSCC cell lines
-
DPP-23
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of DPP-23 for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/ml.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Future Directions and Considerations
The study of DPP-23 in HNSCC is still in its preliminary stages. While the initial in vitro results are promising, further research is necessary to fully elucidate its therapeutic potential.[1][2] Key areas for future investigation include:
-
In vivo studies: Evaluating the efficacy and toxicity of DPP-23 in animal models of HNSCC is a critical next step.[3][7]
-
Mechanism elucidation: Further investigation into the precise molecular pathways affected by DPP-23-induced ROS is needed.
-
Combination therapies: Exploring the synergistic effects of DPP-23 with standard-of-care treatments for HNSCC, such as chemotherapy and radiation, could lead to more effective therapeutic strategies.
-
Toxicology: A more thorough assessment of the cytotoxic effects of DPP-23 on a wider range of normal human cells and tissues is essential to determine its safety profile for potential clinical applications.[1][2]
References
- 1. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP3 expression promotes cell proliferation and migration in vitro and tumour growth in vivo, which is associated with poor prognosis of oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid detection of superficial head and neck squamous cell carcinoma by topically spraying fluorescent probe targeting dipeptidyl peptidase-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of serum and salivary dipeptidyl peptidase-4 (DPP-4) with oral cancerous and precancerous lesions; an observational diagnostic accuracy study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The UPR inducer this compound inhibits the metastatic potential of MDA-MB-231 human breast cancer cells by targeting the Akt–IKK–NF-κB–MMP-9 axis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis Induced by the Novel Polyphenol Conjugate DPP-23: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic polyphenol conjugate, (E)-3-(3′,5′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one (DPP-23), has emerged as a promising anti-cancer agent. Its mechanism of action involves the induction of apoptosis in cancer cells, making the accurate measurement of this process critical for its development as a therapeutic. These application notes provide a comprehensive overview of the techniques available for quantifying and characterizing apoptosis induced by DPP-23. Detailed protocols for key assays are provided to guide researchers in their investigations.
DPP-23 is understood to trigger apoptosis through a dual-pronged mechanism involving the generation of Reactive Oxygen Species (ROS) and the induction of the Unfolded Protein Response (UPR) within the endoplasmic reticulum. This ultimately leads to caspase-dependent cell death.[1][2]
Signaling Pathway of DPP-23-Induced Apoptosis
DPP-23 initiates apoptosis by inducing cellular stress, primarily through the generation of ROS, which may be linked to the depletion of intracellular glutathione (GSH).[3][4][5][6][7][8] The resulting oxidative stress, coupled with direct effects of DPP-23, leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).[1][3] The UPR is a signaling network controlled by three main sensors: IRE1, PERK, and ATF6.[9][10][11][12] In the context of DPP-23, the IRE1 pathway appears to be a significant contributor to the apoptotic signal.[3] Prolonged ER stress activates downstream signaling cascades, including the activation of executioner caspases such as caspase-3, which then cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
References
- 1. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione depletion and the production of reactive oxygen species in isolated hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells | Semantic Scholar [semanticscholar.org]
- 8. Glutathione Depletion-Induced ROS/NO Generation for Cascade Breast Cancer Therapy and Enhanced Anti-Tumor Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 10. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPR signalling pathway [pfocr.wikipathways.org]
Application Notes and Protocols for Studying G2/M Phase Cell Cycle Arrest Induced by DPP23
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPP23, with the chemical name (E)-3-(3′,5′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, is a synthetic polyphenol conjugate and a chalcone derivative that has demonstrated significant anti-tumor activity.[1] This compound selectively induces cell cycle arrest at the G2/M phase and subsequently promotes apoptosis in a variety of cancer cell lines.[2] The mechanism of action is primarily attributed to the generation of reactive oxygen species (ROS), which triggers the unfolded protein response (UPR) and activates the p53 signaling pathway.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study G2/M phase cell cycle arrest in cancer research.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism that culminates in G2/M arrest and apoptosis. The key signaling pathways involved are:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels. This is a crucial initiating event that drives subsequent cellular responses. The generation of ROS is linked to the modulation of genes involved in glutathione metabolism.[1][3]
-
Activation of the Unfolded Protein Response (UPR): The accumulation of ROS can lead to ER stress, which in turn activates the UPR. The UPR is a cellular stress response that aims to restore protein folding homeostasis but can trigger apoptosis if the stress is prolonged or severe.[2][4] Key arms of the UPR, including the PERK, IRE1α, and ATF6 pathways, are implicated in the cellular response to ER stress.[5]
-
p53 Pathway Activation: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as that induced by ROS, p53 is activated and can transcriptionally regulate genes that lead to cell cycle arrest or apoptosis.[3][6]
These pathways converge to inhibit the activity of the Cyclin B1/CDK1 complex, the master regulator of the G2/M transition, thereby arresting the cell cycle at this phase and ultimately leading to programmed cell death.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | 5.9[1] |
| HLaC 78 | Head and Neck Squamous Cell Carcinoma | 10.4[1] |
| Cal 27 | Head and Neck Squamous Cell Carcinoma | 6.9[1] |
| hBMSC | Human Bone Marrow Stem Cells (Normal) | 12.1[1] |
IC50 values were determined after 24 hours of treatment.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound-treated and control cells
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of G2/M Checkpoint Proteins
This protocol is for detecting changes in the expression of key proteins involved in the G2/M checkpoint.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a potent inducer of G2/M phase cell cycle arrest and apoptosis in cancer cells. Its mechanism of action, involving the interplay of ROS generation, UPR activation, and p53 signaling, provides a valuable model for studying these fundamental cellular processes. The protocols outlined in these application notes offer a robust framework for researchers to investigate the effects of this compound and to explore the intricacies of the G2/M checkpoint as a therapeutic target in cancer.
References
- 1. Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (this compound) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. Influence of induced reactive oxygen species in p53-mediated cell fate decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Cell Death from the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
A Comprehensive Guide to Working with the Apoptosis Activator IX, DPP-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Activator IX, also known as DPP-23, is a cell-permeable chalcone derivative with the chemical name (E)-3-(3′,5′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one.[1] It has emerged as a promising anti-tumor agent due to its ability to selectively induce apoptosis in cancer cells while showing less toxicity to normal cells.[1][2] DPP-23 accomplishes this by increasing the production of reactive oxygen species (ROS) and diminishing glutathione levels within cancer cells.[1] This induction of oxidative stress triggers the unfolded protein response (UPR) and leads to cell cycle arrest at the G2/M phase, ultimately culminating in apoptosis through the activation of caspases 3, 7, and 9. Furthermore, DPP-23 has been observed to induce the phosphorylation of key signaling proteins such as ERK1/2, JNK1/2, and p38 MAPK in a time-dependent manner in certain cancer cell lines.
These application notes provide detailed protocols for key experiments, a summary of quantitative data, and a visual representation of the signaling pathways and experimental workflows involved in the study of DPP-23.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of DPP-23 in various cell lines.
Table 1: IC50 Values of DPP-23 in Human Cancer and Non-Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | 5.9 |
| HLaC 78 | Head and Neck Squamous Cell Carcinoma | 10.4 |
| Cal 27 | Head and Neck Squamous Cell Carcinoma | 6.9 |
| hBMSC | Human Bone Marrow Stem Cells | 12.1 |
Data from a study on head and neck squamous cell carcinoma cells in vitro.
Table 2: Induction of Apoptosis and Necrosis by DPP-23 (40 µM) in FaDu Cells and Human Lymphocytes after 24 hours
| Cell Type | Condition | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| FaDu | Control | 92.3 | 2.0 | 5.1 |
| DPP-23 (40 µM) | 79.8 | 4.6 | 13.1 | |
| Lymphocytes | Control | 83.8 | 8.0 | 8.1 |
| DPP-23 (40 µM) | 52.3 | 44.2 | 3.4 |
Data from Annexin V-propidium iodide flow cytometry analysis.[1]
Signaling Pathway
The proposed signaling pathway for DPP-23-induced apoptosis is initiated by the generation of reactive oxygen species, leading to endoplasmic reticulum stress and the unfolded protein response, which in turn activates the intrinsic apoptotic cascade.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of DPP-23 on cultured cells.
Materials:
-
DPP-23
-
Mammalian cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of DPP-23 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DPP-23. Include a vehicle control (medium with the same concentration of solvent used for DPP-23).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the DPP-23 concentration.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
DPP-23
-
Mammalian cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentration of DPP-23 (e.g., 40 µM) and a vehicle control for the desired time (e.g., 24 hours).[1]
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of DPP-23 on a cancer cell line.
Concluding Remarks
DPP-23 is a potent inducer of apoptosis in various cancer cell lines, primarily through the generation of reactive oxygen species and the subsequent activation of the unfolded protein response and caspase cascade. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. It is important to note that while DPP-23 shows selectivity for cancer cells, cytotoxic effects on normal cells have also been observed, warranting further investigation into its therapeutic window and potential side effects. The direct molecular binding targets of DPP-23 are not yet fully elucidated and represent an area for future research.
References
Application Notes and Protocols: The Role of Dipeptidyl Peptidase IV (DPP4/CD26) in Glioblastoma Research
A Note on Nomenclature: Initial searches for "DPP23" in the context of glioblastoma did not yield specific results. However, a closely related and extensively studied enzyme, Dipeptidyl Peptidase IV (DPP4), also known as CD26, has been implicated in glioma progression. It is highly probable that the intended target of inquiry is DPP4. These application notes and protocols, therefore, focus on the practical applications of DPP4 in glioblastoma research.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][2] The intricate molecular landscape of GBM involves numerous dysregulated signaling pathways that drive tumor growth, invasion, and therapeutic resistance.[1][3][4] Dipeptidyl Peptidase IV (DPP4/CD26) is a multifunctional cell surface protein with enzymatic activity that has been identified as a potential player in cancer biology.[5][6][7] While its precise role in many cancers is still under investigation, with evidence suggesting both tumor-suppressive and tumor-promoting functions depending on the context, recent studies have begun to explore its significance in glioblastoma.[5][6]
High DPP4 expression has been associated with glioma progression, and its inhibition is being investigated as a potential therapeutic strategy, particularly in combination with standard-of-care treatments like temozolomide (TMZ).[8] This document provides detailed application notes on the role of DPP4 in glioblastoma and protocols for its investigation in a research setting.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on the effects of DPP4 inhibition in glioblastoma cell lines.
Table 1: Effect of Evogliptin and Temozolomide on Glioblastoma Cell Viability
| Cell Line | Treatment | Concentration | Time Point | Effect on Viability |
| U87 | Evogliptin | 5, 10, 20 mM | 24, 48, 72 hrs | Moderate reduction |
| U251 | Evogliptin | 5, 10, 20 mM | 24, 48, 72 hrs | Moderate reduction |
| A172 | Evogliptin | 5, 10, 20 mM | 24, 48, 72 hrs | Moderate reduction |
| U87 | Temozolomide | 50, 250, 500 µM | 24, 48, 72 hrs | Dose-dependent reduction |
| U251 | Temozolomide | 50, 250, 500 µM | 24, 48, 72 hrs | Dose-dependent reduction |
| A172 | Temozolomide | 50, 250, 500 µM | 24, 48, 72 hrs | Dose-dependent reduction |
| U87 | Evogliptin + TMZ | (Not specified) | (Not specified) | Synergistic reduction |
| U251 | Evogliptin + TMZ | (Not specified) | (Not specified) | Synergistic reduction |
| A172 | Evogliptin + TMZ | (Not specified) | (Not specified) | Synergistic reduction |
Data extracted from a study investigating the synergistic effect of a DDP4 inhibitor, evogliptin, and temozolomide (TMZ) combination therapy for glioblastoma in vitro.[8]
Table 2: In Vivo Treatment of Glioblastoma Xenograft Model
| Treatment Group | Dosage | Administration | Duration | Outcome |
| Temozolomide (TMZ) | 15 mg/kg/day | i.p. injection | 4 weeks | Tumor growth inhibition |
| Evogliptin | 2 mg/25g/day | i.p. injection | 4 weeks | Moderate tumor growth inhibition |
| TMZ + Evogliptin | (As above) | i.p. injection | 4 weeks | Enhanced tumor growth inhibition |
Data from an in vivo experiment using a GBM xenograft model.[8]
Signaling Pathways and Mechanisms of Action
DPP4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. This enzymatic activity allows it to modulate the function of various chemokines, cytokines, and growth factors, thereby influencing cell signaling, immune responses, and tumor microenvironment.[5][6] In glioblastoma, high DPP4 expression has been correlated with poorer patient survival.[8]
The inhibition of DPP4 in glioblastoma cells appears to regulate the expression of specific microRNAs (miRNAs). For instance, treatment with the DPP4 inhibitor evogliptin has been shown to increase the levels of miR-4440 and miR-6780b-5p, which are suggested to be associated with the inhibition of GBM cell proliferation by targeting DPP4.[8]
While the direct downstream signaling pathways of DPP4 in glioblastoma are still being fully elucidated, its role in modulating the tumor microenvironment and immune cell recruitment is a key area of investigation.[5] DPP4's influence on chemokine activity can impact the trafficking of immune cells to the tumor site.[9]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of DPP4 in glioblastoma.
Protocol 1: In Vitro Glioblastoma Cell Viability Assay
This protocol outlines the steps to assess the effect of a DPP4 inhibitor, alone and in combination with temozolomide, on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, A172)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
DPP4 inhibitor (e.g., Evogliptin)
-
Temozolomide (TMZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: a. Culture glioblastoma cells to ~80% confluency. b. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: a. Prepare stock solutions of the DPP4 inhibitor and TMZ in an appropriate solvent (e.g., DMSO). b. Prepare serial dilutions of the drugs in complete medium to achieve the desired final concentrations (e.g., Evogliptin: 5, 10, 20 mM; TMZ: 50, 250, 500 µM). c. For combination treatments, prepare media containing both drugs at the desired concentrations. d. Remove the old medium from the wells and add 100 µL of the drug-containing medium or control medium (with solvent).
-
Incubation: a. Incubate the plates for 24, 48, and 72 hours.
-
Viability Assessment (MTT Assay): a. At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: a. Calculate cell viability as a percentage of the control (untreated) cells. b. Plot dose-response curves and calculate IC50 values. c. Analyze the effects of combination treatments for synergistic, additive, or antagonistic effects.
Protocol 2: In Vivo Glioblastoma Xenograft Model
This protocol describes the establishment of a glioblastoma xenograft model in mice and subsequent treatment with a DPP4 inhibitor and temozolomide. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells (e.g., U87)
-
Matrigel (optional)
-
Stereotactic apparatus
-
DPP4 inhibitor (e.g., Evogliptin)
-
Temozolomide (TMZ)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: a. Culture U87 cells to ~80% confluency. b. Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: a. Anesthetize the mice. b. Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. c. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, TMZ alone, DPP4 inhibitor alone, Combination). b. Prepare the drugs for intraperitoneal (i.p.) injection according to the required dosages (e.g., TMZ: 15 mg/kg/day; Evogliptin: 2 mg/25g/day). c. Administer the treatments daily for the specified duration (e.g., 4 weeks).
-
Endpoint and Analysis: a. Continue to monitor tumor growth and body weight throughout the treatment period. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor volume and weight. d. Tumors can be processed for further analysis (e.g., histology, immunohistochemistry, molecular analysis).
Conclusion
The study of DPP4 in glioblastoma is an emerging area with therapeutic potential. The available data suggests that inhibiting DPP4, especially in combination with standard chemotherapy, could be a promising strategy to impede glioblastoma progression. The protocols provided herein offer a framework for researchers to further investigate the mechanisms of DPP4 in glioblastoma and to evaluate the efficacy of DPP4 inhibitors in preclinical models. Further research is warranted to fully elucidate the signaling pathways involved and to translate these findings into clinical applications for glioblastoma patients.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted therapies for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. [PDF] The role of CD26/dipeptidyl peptidase IV in cancer. | Semantic Scholar [semanticscholar.org]
- 8. EXTH-23. EFFECT OF EVOGLIPTIN AND TEMOZOLOMIDE COMBINATION THERAPY FOR THE TREATMENT OF GLIOBLASTOMA, IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase 4 inhibitor reduces tumor-associated macrophages and enhances anti-PD-L1-mediated tumor suppression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Assessing the Impact of DPP23 on Pancreatic Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The synthetic chalcone derivative (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) has emerged as a promising anti-tumor agent. This compound exhibits selective cytotoxicity against cancer cells, including pancreatic cancer, by inducing reactive oxygen species (ROS)-mediated apoptosis.[1] Mechanistic studies have revealed that this compound's effects are linked to the unfolded protein response (UPR) and the modulation of genes involved in glutathione metabolism, with a significant upregulation of ChaC glutathione specific gamma-glutamylcyclotransferase 1 (CHAC1).[1] Furthermore, like other chalcone derivatives, this compound is implicated in the induction of autophagy.
This document provides detailed application notes and experimental protocols for assessing the multifaceted impact of this compound on pancreatic cancer cells. The methodologies outlined herein are designed to enable researchers to quantify the cytotoxic and apoptotic effects of this compound, measure the induction of ROS, and investigate the underlying signaling pathways, including the UPR and autophagy.
Data Presentation
To facilitate a clear comparison of the effects of this compound on pancreatic cancer cells, all quantitative data should be summarized in structured tables. Below are templates for organizing key experimental findings.
Table 1: Cytotoxicity of this compound on Pancreatic Cancer Cells
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MIA PaCa-2 | 24 | Data not available in search results |
| MIA PaCa-2 | 48 | Data not available in search results |
| MIA PaCa-2 | 72 | Data not available in search results |
Table 2: this compound-Induced Apoptosis in MIA PaCa-2 Cells
| This compound Conc. (µM) | Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 24 | Data not available in search results | Data not available in search results |
| X µM | 24 | Data not available in search results | Data not available in search results |
| Y µM | 24 | Data not available in search results | Data not available in search results |
Table 3: Gene Expression Changes in MIA PaCa-2 Cells Treated with this compound
| Gene | Treatment Duration (hours) | Fold Change (vs. Control) |
| CHAC1 | 6 | >2[1] |
| ATF4 | 6 | >2[1] |
Table 4: Autophagy Induction by this compound in MIA PaCa-2 Cells
| This compound Conc. (µM) | Treatment Duration (hours) | LC3-II/LC3-I Ratio (Fold Change) |
| Control | 24 | Data not available in search results |
| X µM | 24 | Data not available in search results |
| Y µM | 24 | Data not available in search results |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in pancreatic cancer cells and a general experimental workflow for its assessment.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the maintenance of the MIA PaCa-2 human pancreatic cancer cell line and subsequent treatment with this compound.
Materials:
-
MIA PaCa-2 cell line (ATCC® CRL-1420™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
This compound ((E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture:
-
Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, and re-seed in a new flask with fresh medium.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
-
Cell Treatment:
-
Seed MIA PaCa-2 cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western Blot and flow cytometry).
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed 0.1%.
-
Replace the existing medium with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time points (e.g., 6, 24, 48, 72 hours) before proceeding with subsequent assays.
-
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
Protocol:
-
Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
This compound-treated and control cells in a 24-well plate or other suitable format
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free DMEM
Protocol:
-
After treatment with this compound, remove the culture medium and wash the cells once with serum-free DMEM.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free DMEM immediately before use.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well for imaging.
-
Visualize ROS production using a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
For quantification, lyse the cells and measure the fluorescence intensity of the lysate in a 96-well black plate using a fluorescence plate reader. Normalize the fluorescence intensity to the protein concentration of the lysate.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and autophagy.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, LC3B, p62, CHAC1, ATF4, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
References
Application Notes and Protocols: A Step-by-Step Guide for Dipeptidyl Peptidase-4 (DPP4) Administration in Animal Models
A Note on Nomenclature: The term "DPP23" is not commonly found in scientific literature. It is highly probable that this is a typographical error and the intended subject is Dipeptidyl Peptidase-4 (DPP4), also known as CD26. DPP4 is a well-researched serine protease and a significant drug target, particularly in the context of type 2 diabetes. These application notes, therefore, focus on the administration and study of DPP4 in animal models.
Introduction
Dipeptidyl peptidase-4 (DPP4) is a transmembrane glycoprotein that is also found in a soluble, circulating form.[1][2][3] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of a variety of polypeptide substrates.[2][4] Key substrates of DPP4 include the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][5][6] By inactivating these hormones, DPP4 plays a crucial role in glucose homeostasis. Inhibition of DPP4 increases the bioavailability of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[1][5][6] This mechanism has made DPP4 inhibitors, also known as "gliptins," a major class of oral antidiabetic agents.[2][6]
Beyond the incretins, DPP4 cleaves other substrates such as chemokines and neuropeptides, implicating it in immune regulation, inflammation, and cardiovascular function.[6][7][8] Animal models are indispensable for studying the in vivo effects of DPP4 inhibition, evaluating the efficacy and safety of novel DPP4 inhibitors, and exploring the broader physiological roles of this enzyme. This guide provides a detailed protocol for the administration of DPP4 inhibitors in a mouse model of diet-induced obesity, a common preclinical model for studying type 2 diabetes.
Signaling Pathway of DPP4 in Glucose Homeostasis
The primary mechanism by which DPP4 inhibitors improve glycemic control is by preventing the degradation of incretin hormones. The following diagram illustrates this signaling pathway.
Caption: DPP4 signaling in glucose homeostasis and the action of DPP4 inhibitors.
Experimental Protocols
This section details a representative protocol for evaluating the efficacy of a DPP4 inhibitor in a high-fat diet (HFD)-induced obese mouse model.
Animal Model and Husbandry
-
Animal Model: C57BL/6J male mice, 6-8 weeks old. This strain is commonly used as it is susceptible to developing obesity, insulin resistance, and hyperglycemia when fed a high-fat diet.[9]
-
Diet:
-
Control Group: Normal chow (NC) diet (e.g., 10% kcal from fat).
-
Obese Group: High-fat (HF) diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[9]
-
-
Housing: House mice in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow at least one week of acclimatization to the facility before starting any procedures.
Preparation of DPP4 Inhibitor
-
Inhibitor: Sitagliptin, Linagliptin, or another inhibitor of interest.
-
Vehicle: The vehicle will depend on the solubility of the inhibitor. Common vehicles include sterile water, saline (0.9% NaCl), or 0.5% carboxymethylcellulose (CMC).
-
Preparation:
-
On the day of administration, weigh the required amount of the DPP4 inhibitor powder.
-
Prepare the vehicle solution.
-
Add the powder to the vehicle and vortex or sonicate until fully dissolved or suspended. Prepare a fresh solution for each day of dosing.
-
Experimental Workflow and Administration
The following diagram outlines a typical experimental workflow for a short-term efficacy study.
Caption: Experimental workflow for evaluating a DPP4 inhibitor in mice.
Administration Protocol (Oral Gavage)
-
Animal Handling: Gently restrain the mouse. Proper handling techniques are crucial to minimize stress.
-
Dosage Calculation: Calculate the volume to be administered based on the most recent body weight of the mouse. A typical oral gavage volume is 5-10 mL/kg.
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's snout to the last rib to ensure proper tube placement into the stomach.
-
Gently insert the gavage needle into the esophagus and down into the stomach.
-
Slowly administer the calculated volume of the vehicle or DPP4 inhibitor solution.
-
Carefully remove the needle and return the mouse to its cage.
-
-
Frequency: Administer the treatment once daily, at the same time each day, for the duration of the study (e.g., 4-8 weeks).[10][11]
Key Experiment: Oral Glucose Tolerance Test (OGTT)
An OGTT is performed to assess in vivo glucose disposal.
-
Fasting: Fast the mice for 6 hours prior to the test.[12]
-
Baseline Blood Sample (t=0): Take a small blood sample from the tail vein to measure baseline blood glucose.
-
DPP4 Inhibitor Administration: Administer the final dose of the DPP4 inhibitor or vehicle by oral gavage. Some protocols administer the inhibitor 30 minutes before the glucose challenge.[12][13]
-
Glucose Challenge: After the specified pre-treatment time (if any), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[12][13]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Endpoint Analysis
At the end of the study, mice are euthanized. Blood and tissues can be collected for further analysis.
-
Plasma Analysis:
-
Tissue Analysis (e.g., Liver, Adipose Tissue):
-
Histology for steatosis or inflammation.
-
Gene expression analysis (qPCR) for inflammatory markers.
-
Tissue DPP4 activity.[9]
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating DPP4 inhibitors in animal models.
Table 1: Effect of DPP4 Inhibitors on Plasma DPP4 Activity in Mice
| DPP4 Inhibitor | Dose | Administration Route | Time After Last Dose | Plasma DPP4 Inhibition (%) | Animal Model | Reference |
| Linagliptin | 3 mg/kg/day | Oral Gavage | 2 hours | ~100% | C57BL/6J | [9] |
| Sitagliptin | 10 mg/kg/day | Oral Gavage | 2 hours | ~68% | C57BL/6J | [9] |
| Evogliptin | 10 mg/kg | Oral Gavage (single) | 12 hours | ~80% | HF-DIO Mice | [11] |
| Vildagliptin | 30 mg/kg | Oral Gavage (single) | 12 hours | ~75% | HF-DIO Mice | [11] |
Table 2: Representative Dosing of DPP4 Inhibitors in Rodent Models
| DPP4 Inhibitor | Animal Model | Dose | Administration Route | Study Duration | Reference |
| Sitagliptin | Mice | 4-400 µ g/mouse | Oral Gavage | Acute | [12] |
| MK0626 | KKay Mice | 30 mg/kg/day | Oral Gavage | 8 weeks | [10] |
| NVP-DPP728 | Fischer 344 Rats | 10 µmol/kg | Oral Gavage | Acute | [14] |
| Valine-pyrrolidide | Rats | 15 mg | Subcutaneous | 14 days | [15] |
| Sitagliptin | Rats | Dose-dependent | Oral Gavage | Acute | [16] |
Table 3: Effects of DPP4 Inhibition on Metabolic Parameters in High-Fat Diet-Induced Obese (HF-DIO) Mice
| Treatment (4 weeks) | Change in Body Weight | Fed Active GLP-1 (pM) | Fed Insulin (ng/mL) | Fed Blood Glucose (mg/dL) | Reference |
| HF-DIO Control | + | ~2 | ~6.5 | ~180 | [11] |
| Evogliptin (10 mg/kg, BID) | ↓ | ~6 | ~3.5 | ~140 | [11] |
| Sitagliptin (30 mg/kg, BID) | ↓ | ~7 | ~4 | ~150 | [11] |
Note: Values are approximate and extracted from graphical representations in the cited literature for illustrative purposes.
Conclusion
The administration of DPP4 inhibitors in animal models is a critical step in the preclinical evaluation of these therapeutic agents. This guide provides a foundational protocol that can be adapted for specific research questions and different DPP4 inhibitors. Careful consideration of the animal model, inhibitor formulation, administration route, and relevant endpoints is essential for obtaining robust and reproducible data. Researchers should always adhere to institutional guidelines for animal care and use.
References
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. The Role of DPP4 Activity in Cardiovascular Districts: In Vivo and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DPP4 activity in humans establishes its in vivo role in CXCL10 post‐translational modification: prospective placebo‐controlled clinical studies | EMBO Molecular Medicine [link.springer.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. DPP-4 inhibition resembles exercise in preventing type 2 diabetes development by inhibiting hepatic protein kinase Cε expression in a mouse model of hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Dipeptidyl peptidase IV inhibition enhances the intestinotrophic effect of glucagon-like peptide-2 in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined treatment with dipeptidyl peptidase 4 (DPP4) inhibitor sitagliptin and elemental diets reduced indomethacin-induced intestinal injury in rats via the increase of mucosal glucagon-like peptide-2 concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Insolubility in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering insolubility issues with recombinant proteins, referred to herein as the "target protein," during cell culture expression. The following troubleshooting guides and FAQs are designed to address specific challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of target protein insolubility in cell culture?
A1: Protein insolubility, often leading to the formation of aggregates or inclusion bodies, can stem from several factors:
-
High Expression Rate: Rapid synthesis of the target protein can overwhelm the cellular machinery responsible for proper folding, leading to misfolded protein aggregation.[1][2]
-
Suboptimal Culture Conditions: Temperature, pH, and media composition can significantly influence protein folding and solubility.[3]
-
Intrinsic Properties of the Protein: The amino acid sequence, hydrophobicity, and structural complexity of the target protein can predispose it to aggregation.[4]
-
Incorrect Post-Translational Modifications: Eukaryotic proteins expressed in bacterial systems may lack necessary modifications for proper folding and solubility.[2]
-
Cellular Environment: The reducing environment of the cytoplasm in bacterial expression systems can prevent the formation of essential disulfide bonds for some proteins.[5]
Q2: What is the difference between soluble and insoluble protein fractions?
A2: After cell lysis, the total protein content is separated by centrifugation into two fractions:
-
Soluble Fraction: This fraction, found in the supernatant, contains properly folded and functional proteins dissolved in the lysis buffer.
-
Insoluble Fraction: This fraction, located in the pellet, consists of aggregated or misfolded proteins (inclusion bodies), as well as cell debris and membrane fragments.[6]
Q3: Can insoluble protein be recovered?
A3: Yes, it is often possible to recover and refold insoluble proteins from inclusion bodies. This typically involves:
-
Isolation and washing of inclusion bodies.
-
Solubilization using strong denaturants like urea or guanidine hydrochloride.
-
Refolding by gradually removing the denaturant, often in the presence of folding-enhancing additives.[2]
However, refolding protocols can be complex and may not always yield functional protein.[5]
Troubleshooting Guides
Issue 1: Target protein is found exclusively in the insoluble fraction after cell lysis.
Q: My target protein is highly expressed, but it's all in the insoluble pellet. How can I increase its solubility?
A: This is a classic sign of inclusion body formation. Here are several strategies to enhance the solubility of your target protein, which can be explored sequentially or in combination.
Lowering the rate of protein expression can give the polypeptide chain more time to fold correctly.
-
Reduce Induction Temperature: Lowering the temperature (e.g., from 37°C to 15-25°C) after inducing protein expression slows down cellular processes, including transcription and translation, which can promote proper folding.[1][3]
-
Lower Inducer Concentration: Decreasing the concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription, leading to less protein being produced in a given time, which can improve solubility.[1]
-
Change Expression Host: Some expression strains are engineered to be less prone to inclusion body formation or to co-express chaperones that assist in protein folding.[7]
-
Optimize Culture Media: The composition of the growth media can impact cell health and protein expression. Trying different media formulations or supplementing with specific components can sometimes improve solubility.[8][9]
Fusing the target protein to a highly soluble partner protein can improve its overall solubility.
-
Common Fusion Tags: Maltose-binding protein (MBP), glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO) are examples of tags known to enhance the solubility of their fusion partners.[1][10] The placement of the tag (N-terminus vs. C-terminus) can also be critical and may need to be tested.[1][10]
Certain chemical additives can act as "chemical chaperones" to assist in protein folding.
-
Osmolytes: Compounds like sorbitol, glycine betaine, and trehalose can stabilize proteins in their native conformation.[11][12]
-
Co-solvents: Low concentrations of glycerol or certain alcohols can sometimes improve solubility.[][14]
Issue 2: Precipitate forms in the cell culture medium during expression.
Q: I observe a precipitate in my culture medium after inducing expression. What could be the cause?
A: Precipitation in the medium can be due to several factors, not always related to your target protein.
-
Media Component Precipitation: Some components of chemically defined media can precipitate due to changes in pH or temperature.[15] If the medium was frozen, warming it to 37°C and swirling may redissolve the precipitate.[15] Residual phosphates from glassware washing can also cause precipitation of media components.[15]
-
Contamination: Bacterial or fungal contamination can cause changes in pH and lead to precipitation.[15] It is crucial to check the culture for signs of contamination.
-
Secreted Protein Aggregation: If your target protein is secreted, it may be aggregating and precipitating in the extracellular environment. In this case, optimizing the medium composition (e.g., pH, ionic strength, addition of stabilizers) may help.
Data Presentation
Table 1: Common Additives to Enhance Protein Solubility in Cell Culture Media
| Additive Category | Example Additive | Typical Working Concentration | Mechanism of Action |
| Osmolytes | Sorbitol | 0.1 - 1.0 M | Stabilizes native protein conformation.[11] |
| Glycine Betaine | 1 - 5 mM | Functions as a chemical chaperone.[16] | |
| Trehalose | 0.1 - 0.5 M | Protects against protein denaturation.[12] | |
| Co-solvents | Glycerol | 1 - 10% (v/v) | Increases solvent viscosity and stabilizes proteins.[] |
| Ethanol | 1 - 3% (v/v) | Can induce a heat shock response, upregulating chaperones.[14] | |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses protein aggregation.[] |
| L-Proline | 0.1 - 1.0 M | Stabilizes protein structure.[16] |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Expression Temperature
This protocol allows for the rapid testing of different temperatures to identify the optimal condition for soluble expression of the target protein.
-
Inoculation: Inoculate a 5 mL starter culture of your expression host containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction Cultures: The next day, inoculate three 50 mL cultures with the overnight starter culture to an OD600 of 0.1. Grow at 37°C with shaking.
-
Induction: When the cultures reach an OD600 of 0.6-0.8, induce protein expression with the desired concentration of inducer (e.g., IPTG).
-
Temperature Shift: Immediately after induction, move the cultures to shakers set at three different temperatures: 37°C, 25°C, and 18°C.
-
Harvesting: Continue to incubate the cultures for a set period (e.g., 4 hours for 37°C, 8 hours for 25°C, and 16 hours for 18°C). Harvest 1 mL of each culture and normalize by OD600.
-
Lysis: Resuspend the cell pellets in 100 µL of lysis buffer. Lyse the cells by sonication on ice.
-
Fractionation: Centrifuge the lysates at >12,000 x g for 10 minutes at 4°C to separate the soluble (supernatant) and insoluble (pellet) fractions.
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction from each temperature condition by SDS-PAGE and Coomassie staining or Western blot to determine the amount of soluble target protein.
Visualizations
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Solubility Challenges in Recombinant Protein Expression [proteos.com]
- 6. youtube.com [youtube.com]
- 7. neb.com [neb.com]
- 8. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli | MDPI [mdpi.com]
- 12. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins | PLOS One [journals.plos.org]
- 14. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DPP23 Concentration for Maximum Apoptotic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DPP23 to achieve maximal apoptotic effects in experimental models. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a novel polyphenol conjugate, specifically (E)-3-(3′,5′-dimethoxyphenyl)-1-(2′-methoxyphenyl) prop-2-en-1-one, that has demonstrated anti-tumor effects.[1] Its proposed mechanism involves the selective generation of Reactive Oxygen Species (ROS) and targeting the unfolded protein response (UPR) in the endoplasmic reticulum. This leads to growth inhibition in cancer cells through caspase-dependent apoptosis.[1]
Q2: How do I determine the optimal starting concentration range for this compound in my cell line?
To determine the optimal concentration, a dose-response experiment is critical. This involves treating your cells with a range of this compound concentrations to identify the half-maximal inhibitory concentration (IC50). A common starting point for a new compound like this compound would be a broad range (e.g., 1 nM to 100 µM). Based on published data for head and neck squamous cell carcinoma (HNSCC) cells, effects were observed in the micromolar range (e.g., up to 40 µM).[1] For apoptosis assays, it is often recommended to use concentrations around the IC50, as well as slightly below and above this value (e.g., 1/4 IC50, 1/2 IC50, and IC50).[2]
Q3: What are the essential positive and negative controls for a this compound-induced apoptosis experiment?
Proper controls are crucial for valid results.
-
Negative Control: Vehicle-treated cells (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) to account for any solvent effects.
-
Positive Control: Cells treated with a well-characterized apoptosis-inducing agent (e.g., staurosporine, etoposide, or cisplatin) to ensure that the apoptosis detection assay is working correctly.[3]
Q4: How long should I treat my cells with this compound to observe maximum apoptosis?
The timing for observing apoptosis is critical and can vary between cell lines. Apoptosis is a dynamic process, and analyzing at the wrong time can lead to missing the apoptotic window.[4] It is recommended to perform a time-course experiment. For example, treat cells with an effective concentration of this compound (e.g., the IC50) and measure apoptosis at various time points (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic response.
Q5: How can I distinguish between apoptosis and necrosis when treating cells with this compound?
The Annexin V/Propidium Iodide (PI) assay is a standard method for differentiating between these two forms of cell death.[5][6]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative. This is due to the externalization of phosphatidylserine (PS) on the cell surface, which Annexin V binds to.[3][6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. In late-stage apoptosis, the cell membrane loses integrity, allowing PI to enter and stain the DNA.[6]
-
Necrotic cells: Can be Annexin V-negative and PI-positive if membrane rupture occurs without PS externalization.
Troubleshooting Guides
Problem: I am not observing a significant apoptotic effect after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration. The concentration may be too low for your specific cell line.
-
Solution: Perform a dose-response study with a wider range of concentrations to determine the IC50. Ensure the final concentration of the solvent (e.g., DMSO) does not exceed cytotoxic levels (typically <0.5%).[7]
-
-
Possible Cause 2: Incorrect Timing of Analysis. You may be analyzing the cells too early or too late.
-
Solution: Conduct a time-course experiment to find the optimal incubation period for inducing apoptosis in your cell model.[4]
-
-
Possible Cause 3: Cell Line Resistance. Your chosen cell line may be resistant to this compound-induced apoptosis.
-
Solution: Verify the health of your cells (low passage number, free of contamination). Consider testing a different cell line known to be sensitive to apoptosis inducers.
-
-
Possible Cause 4: Reagent or Compound Issues. The this compound stock may have degraded, or the apoptosis detection kit may be faulty.
-
Solution: Use a positive control agent to confirm your assay is working.[8] Prepare fresh this compound stock solutions and store them properly.
-
Problem: I am observing high levels of necrosis, not apoptosis.
-
Possible Cause 1: this compound Concentration is Too High. Very high concentrations of a compound can induce rapid, widespread cell death through necrosis rather than the programmed process of apoptosis.[9]
-
Solution: Reduce the concentration of this compound used in your experiments. A dose-response curve will help identify a concentration that favors apoptosis.
-
-
Possible Cause 2: Harsh Experimental Conditions. Mechanical stress during cell handling (e.g., excessive pipetting or centrifugation) can damage cell membranes and lead to necrosis.[8]
-
Solution: Handle cells gently throughout the experimental process.
-
Problem: There is high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy.
-
-
Possible Cause 2: Reagent Inconsistency. Inconsistent pipetting of this compound or assay reagents.
-
Solution: Prepare master mixes of reagents where possible to add to all relevant wells, ensuring consistency. Calibrate your pipettes regularly.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the edge of a plate are more prone to evaporation, which can affect cell growth and drug concentration.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Data Presentation
Table 1: Dose-Response of this compound on FaDu Cells after 24-hour Treatment
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis/Necrosis (%) (Mean ± SD) |
| 0 (Vehicle) | 92.3 ± 2.1 | 2.0 ± 0.5 | 5.1 ± 1.2 |
| 10 | 88.5 ± 3.5 | 4.2 ± 0.8 | 6.8 ± 1.5 |
| 20 | 83.1 ± 2.9 | 8.5 ± 1.1 | 9.3 ± 1.8 |
| 40 | 79.8 ± 4.0 | 4.6 ± 0.9 | 13.1 ± 2.0 |
| 80 | 45.2 ± 5.1 | 3.9 ± 0.7 | 48.5 ± 4.5 |
Data is hypothetical but structured based on published findings for FaDu cells treated with 40 µM this compound.[1]
Table 2: Time-Course of Apoptosis Induction with 40 µM this compound on FaDu Cells
| Time (Hours) | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis/Necrosis (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| 0 | 2.1 ± 0.4 | 5.3 ± 1.0 | 7.4 ± 1.4 |
| 6 | 3.5 ± 0.6 | 6.1 ± 1.2 | 9.6 ± 1.8 |
| 12 | 6.8 ± 1.1 | 8.9 ± 1.5 | 15.7 ± 2.6 |
| 24 | 4.6 ± 0.9 | 13.1 ± 2.0 | 17.7 ± 2.9 |
| 48 | 2.9 ± 0.5 | 25.4 ± 3.1 | 28.3 ± 3.6 |
Hypothetical data to illustrate a time-course experiment.
Table 3: Caspase-3/7 Activity in FaDu Cells Treated with this compound for 24 Hours
| This compound Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units - RLU) (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 ± 1,280 | 1.0 |
| 10 | 25,410 ± 2,150 | 1.7 |
| 20 | 48,980 ± 3,980 | 3.2 |
| 40 | 65,770 ± 5,120 | 4.3 |
| 80 | 35,160 ± 4,500 | 2.3 |
Hypothetical data showing that caspase activity may decrease at very high, necrotic concentrations.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Culture cells in appropriate media and conditions. Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells.
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (determined by your time-course experiment) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a general guideline and should be adapted based on the manufacturer's instructions for your specific kit.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet with cold 1X PBS.[5]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[3] Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.
Protocol 3: Caspase-3/7 Activity Assay (Luminescent Plate-Based)
This protocol is based on typical luminescent caspase assay kits (e.g., Caspase-Glo®).
-
Plate Setup: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the prepared caspase reagent to each well (usually in a 1:1 volume ratio with the cell culture medium).
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.[4]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
How to mitigate off-target effects of DPP23 in experiments
Welcome to the technical support resource for DPP23, a novel and potent kinase inhibitor. This guide is designed to help researchers, scientists, and drug development professionals mitigate potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to be a potent and selective antagonist of Target Kinase Alpha (TKA) , a key enzyme in cellular proliferation signaling pathways. Due to the conserved nature of the ATP-binding pocket across the human kinome, it is crucial to validate on-target activity and rule out potential off-target effects.[1]
Q2: What are the known off-targets of this compound and what are their functions?
A2: Comprehensive kinase profiling has identified two primary off-targets for this compound:
-
Off-Target Kinase Beta (OTKB): A kinase involved in pro-survival signaling pathways.
-
Off-Target Kinase Gamma (OTKG): A kinase implicated in inflammatory response pathways.
Inhibition of these kinases may lead to unexpected phenotypes such as apoptosis or anti-inflammatory effects, which could confound experimental results.[1][2]
Q3: How can I interpret the selectivity data for this compound?
A3: The selectivity of this compound is determined by comparing its potency against the primary target (TKA) versus its off-targets (OTKB, OTKG). This is typically expressed using IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. A higher IC50 or Ki value for an off-target indicates lower potency and therefore higher selectivity for the primary target.[3]
Q4: Why do my in-cell IC50 values for this compound differ from the biochemical assay values?
A4: Discrepancies between biochemical and cell-based assay potencies are common.[4] Several factors can contribute to this, including:
-
Cell Permeability: The compound may not efficiently cross the cell membrane.[4]
-
Intracellular ATP Concentration: Cellular ATP levels are much higher than those used in biochemical assays, leading to increased competition for ATP-competitive inhibitors like this compound.[4]
-
Efflux Pumps: Cells may actively remove the inhibitor.[4]
-
Protein Binding: The inhibitor may bind to other cellular proteins.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and known off-targets.
Table 1: Biochemical Assay Data
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| TKA | 15 | 10 | In vitro kinase assay |
| OTKB | 250 | 180 | In vitro kinase assay |
| OTKG | 800 | 650 | In vitro kinase assay |
Table 2: Cellular Assay Data
| Target | Cell-based IC50 (nM) | Cell Line | Assay Type |
| TKA | 100 | HEK293 | Phospho-protein Western Blot |
| OTKB | 1500 | HeLa | Apoptosis Assay |
| OTKG | 5000 | THP-1 | Cytokine Release Assay |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I'm observing a higher level of apoptosis in my cell line than expected from TKA inhibition alone.
-
Possible Cause: This phenotype could be due to the off-target inhibition of OTKB, a pro-survival kinase. At higher concentrations, this compound may inhibit OTKB sufficiently to induce apoptosis.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the lowest effective concentration that inhibits TKA without causing excessive toxicity.[1]
-
Use an Orthogonal Approach: Confirm the on-target phenotype by using a structurally unrelated TKA inhibitor or by genetic knockdown of TKA (e.g., siRNA, CRISPR).[1][4] If the apoptosis persists with this compound but not with the alternative methods, it's likely an off-target effect.
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Rescue Experiment: If possible, express a drug-resistant mutant of TKA in your cells. If the primary phenotype is rescued but the apoptosis remains, this strongly suggests an off-target effect.
-
Issue 2: The observed phenotype with this compound does not match my TKA knockout/knockdown model.
-
Possible Cause: The discrepancy could arise from off-target effects of this compound or compensatory signaling in the genetic models.
-
Troubleshooting Steps:
-
Validate Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to TKA in your cells at the concentrations used.
-
Phospho-Proteomics Analysis: Perform a global analysis of protein phosphorylation to identify which signaling pathways are affected by this compound. This can reveal unexpected off-target pathway modulation.[1]
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the phenotype if the effect is on-target.[4]
-
Issue 3: How do I select the optimal working concentration for this compound in my experiments?
-
Goal: The optimal concentration should be high enough to inhibit TKA effectively while being low enough to minimize off-target effects on OTKB and OTKG.
-
Strategy:
-
Consult the Data: Based on the cellular assay data, a concentration range between 100-500 nM is a reasonable starting point, as this should provide significant TKA inhibition with a reduced likelihood of engaging OTKB.
-
Titrate in Your System: Perform a dose-response experiment in your specific cell line and assay, measuring both the desired on-target effect (e.g., inhibition of a TKA substrate) and a potential off-target effect (e.g., a marker of apoptosis for OTKB).
-
Choose the Lowest Effective Concentration: Select the lowest concentration that gives a robust on-target phenotype.
-
Experimental Protocols
Protocol 1: Western Blot for TKA Pathway Inhibition
Objective: To confirm that this compound inhibits the phosphorylation of a known downstream substrate of TKA in a dose-dependent manner.
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of the TKA substrate and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize using chemiluminescence.
-
Quantify band intensities to determine the IC50 for TKA pathway inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to TKA in intact cells.
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control for 1 hour.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes.
-
Cool the samples on ice, then lyse them by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble TKA at each temperature by Western blot.
-
Binding of this compound should stabilize TKA, resulting in a higher melting temperature compared to the vehicle control.
Visualizations
Signaling Pathway of TKA
Caption: TKA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of this compound.
Troubleshooting Logic for Unexpected Results
Caption: A logical diagram for troubleshooting unexpected experimental results.
References
Technical Support Center: Improving the Efficacy of DPP23 in Resistant Cancer Cell Lines
Disclaimer: The information provided in this technical support center pertains to the synthetic polyphenol derivative (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, referred to in some literature as DPP23. Should you be working with a different molecule, please consult the relevant product documentation.
This resource is intended for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound, particularly in the context of resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic polyphenol derivative that has been shown to induce apoptosis in various cancer cells.[1][2] Its primary mechanism involves the inhibition of the Akt–IKK–NF-κB signaling pathway.[1] This inhibition leads to the downregulation of Matrix Metallopeptidase 9 (MMP-9) gene expression, which is crucial for tumor invasion and metastasis.[1] Additionally, this compound has been observed to selectively generate reactive oxygen species (ROS) in cancer cells, contributing to its anti-tumor effects.[2]
Q2: In which cancer cell lines has this compound shown cytotoxic effects?
This compound has demonstrated cytotoxic effects in a variety of cancer cell lines, including:
-
MiaPaCa-2 and Capan-1 (pancreatic cancer)[1]
-
HCT116 (colon cancer)[1]
-
HT1080 (fibrosarcoma)[1]
-
U87MG (glioma)[1]
-
MDA-MB-231 (breast cancer)[1]
-
HLaC 78 and FaDu (head and neck squamous cell carcinoma)[2]
Q3: What are the potential reasons for observing reduced efficacy or resistance to this compound in my cancer cell line?
Reduced efficacy or resistance to targeted therapies can arise from various intrinsic and acquired mechanisms.[3][4][5] Potential reasons for resistance to this compound could include:
-
Alterations in the Akt–IKK–NF-κB Pathway: Mutations or amplification of components within this pathway could render the cells less sensitive to this compound's inhibitory effects.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target pathway.[6]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
-
Enhanced Antioxidant Capacity: Given that this compound can induce ROS, cancer cells with a heightened antioxidant response may be more resistant.
-
Tumor Microenvironment Factors: The tumor microenvironment can contribute to drug resistance.[3]
Q4: Are there any known toxic effects of this compound on non-cancerous cells?
While some initial studies suggested this compound has selective toxicity towards cancer cells[1][2], other research has indicated potential dose-dependent cytotoxicity in benign cells, such as primary human bone marrow stem cells (hBMSCs) and human peripheral blood lymphocytes.[2] This suggests that the therapeutic window for this compound may be narrower than initially thought and that systemic application could have limitations.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in sensitive cell lines.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or as recommended by the supplier and avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and media composition. Mycoplasma contamination can alter cellular responses; test cultures regularly. |
| Assay Variability | Optimize the cell viability assay (e.g., MTT, CellTiter-Glo). Ensure linearity of the assay within the cell number range used. Include appropriate positive and negative controls. |
| Incorrect Dosage | Verify the final concentration of this compound in the culture medium. Perform a dose-response curve to determine the IC50 for your specific cell line. |
Issue 2: Development of acquired resistance to this compound after initial sensitivity.
| Possible Cause | Troubleshooting Step |
| Upregulation of Pro-survival Pathways | Perform Western blot analysis to assess the activation status of key survival pathways (e.g., Akt, ERK, STAT3) in resistant versus sensitive cells. |
| Genetic Alterations in Target Pathway | Sequence key components of the Akt–IKK–NF-κB pathway in resistant clones to identify potential mutations. |
| Increased Drug Efflux | Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123) to compare efflux activity in sensitive and resistant cells. Co-treatment with an efflux pump inhibitor (e.g., Verapamil) can confirm this mechanism. |
| Phenotypic Changes | Assess for changes in cell morphology, growth rate, or expression of epithelial-mesenchymal transition (EMT) markers. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) and Lymphocytes
| Cell Line | Treatment | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| FaDu | Control | 92.3 | 2.0 | 5.1 |
| 40 µM this compound | 79.8 | 4.6 | 13.1 | |
| Lymphocytes | Control | 83.8 | 8.0 | 8.1 |
| 40 µM this compound | 52.3 | 44.2 | 3.4 |
Data extracted from an Annexin V-propidium iodide assay after 24 hours of treatment.[2]
Table 2: In Vivo Efficacy of this compound in a Syngenic Liver Metastasis Model
| Treatment Group | Number of Mice (n) | Outcome |
| PBS (Control) | 4 | - |
| 10 mg/kg this compound | 6 | Attenuated experimental liver metastasis |
Data from an intrasplenic transplantation model using 4T1 mouse mammary carcinoma cells. This compound was administered daily for 7 days.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Akt Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-IKK, total IKK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. The UPR inducer this compound inhibits the metastatic potential of MDA-MB-231 human breast cancer cells by targeting the Akt–IKK–NF-κB–MMP-9 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to Targeted Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Overcoming resistance to targeted therapies in NSCLC: current approaches and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of the chalcone (E)-3-(3′′,5′′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: My Claisen-Schmidt condensation reaction is resulting in a very low yield. What are the common causes? A1: Low yields can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. While many Claisen-Schmidt condensations proceed at room temperature, some may require gentle heating (e.g., 40-60 °C).[1] Reaction times can also vary from minutes to several hours.[2]
-
Improper Catalyst Choice or Concentration: The reaction is typically base-catalyzed, with NaOH or KOH being common choices.[1][2] The concentration of the catalyst must be optimized; too little may lead to an incomplete reaction, while too much can promote side reactions.
-
Side Reactions: Competing reactions can consume starting materials. Common side reactions include the Cannizzaro reaction of the aldehyde (3,5-dimethoxybenzaldehyde), self-condensation of the ketone (2'-methoxyacetophenone), and Michael addition of an enolate to the newly formed chalcone product.[1][2][3]
-
Poor Reagent Quality: Impure or degraded starting materials (aldehyde or ketone) can significantly hinder the reaction.[1]
-
Difficult Purification: Product may be lost during the work-up and purification steps, especially if the product has some solubility in the wash solvents.[2]
Q2: The reaction is not going to completion, and TLC analysis shows significant amounts of starting material. What should I do? A2: If starting materials remain, the reaction may be incomplete or have reached equilibrium. Consider the following adjustments:
-
Increase Reaction Time: Sterically hindered substrates or suboptimal temperatures may require longer reaction times.[1] Continue to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Adjust Temperature: Gently heating the reaction mixture may increase the reaction rate.[1] Conversely, if side reactions are suspected, lowering the temperature might be beneficial.[1]
-
Increase Catalyst Concentration: The catalytic amount of base may be insufficient. Try incrementally increasing the molar percentage of the catalyst.
-
Ensure Proper Mixing: In heterogeneous mixtures, ensure vigorous stirring to maximize the interaction between reactants.
Q3: My chalcone product is an oil, but the literature reports a solid. How should I proceed? A3: The formation of an oil is typically due to the presence of impurities or side products that depress the melting point.[1]
-
Confirm Reaction Completion: First, use TLC to ensure the reaction has gone to completion.
-
Induce Crystallization: If the reaction is complete, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound, if available.[1]
-
Purification: If crystallization cannot be induced, the primary method for purifying an oily product is column chromatography.[1][4]
-
Re-evaluate Recrystallization Solvent: After chromatography, attempt recrystallization with a different solvent system. A good solvent will dissolve the compound when hot but not when cold.[1][5]
Q4: How can I minimize the formation of side products like the Michael adduct? A4: The Michael addition is a common side reaction where the enolate of the starting ketone adds to the α,β-unsaturated system of the newly formed chalcone.[1] To minimize this:
-
Use a slight excess of the aromatic aldehyde (3,5-dimethoxybenzaldehyde).[1]
-
Add the ketone (2'-methoxyacetophenone) slowly to the reaction mixture that already contains the aldehyde and the base catalyst.[1]
-
Lower the reaction temperature to decrease the rate of the Michael addition relative to the desired condensation.[1]
Q5: Is a base or acid catalyst better for this synthesis? A5: Both acid and base catalysts can be used for the Claisen-Schmidt condensation.[1] However, base-catalyzed reactions, typically employing sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol, are more common and often provide higher yields for chalcone synthesis.[1]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst or incorrect concentration.Poor quality or impure reagents.Suboptimal temperature (too low).Insufficient reaction time. | Use a fresh catalyst and optimize its concentration.Verify the purity of starting aldehyde and ketone.[1]Gradually increase the reaction temperature (e.g., to 40-60 °C) while monitoring by TLC.[1]Extend the reaction time and continue monitoring.[1] |
| Multiple Spots on TLC, Including Byproducts | Cannizzaro Reaction: Disproportionation of the aldehyde into an alcohol and a carboxylic acid, promoted by high base concentration. | Use a lower concentration of the base catalyst.Reduce the reaction temperature.[2] |
| Self-Condensation of Ketone: The ketone enolate reacts with another molecule of the ketone. | Use a milder or lower concentration of the base.Add the ketone slowly to the aldehyde/base mixture.[1] | |
| Michael Addition: Enolate of the starting ketone adds to the chalcone product. | Use a slight excess of the aldehyde.Lower the reaction temperature.[1] | |
| Product "Oils Out" During Work-up or Recrystallization | Presence of impurities depressing the melting point.Inappropriate recrystallization solvent. | Purify the crude product using column chromatography.[4]Optimize the recrystallization solvent system. Ethanol or ethanol-water mixtures are common starting points.[5] Try slow cooling to promote crystal growth over oiling out. |
| Product Precipitates but Yield is Low | Product is partially soluble in the work-up or wash solvent.Inefficient recrystallization. | Ensure the water used for precipitation and washing is ice-cold.[2]Minimize the amount of solvent used for recrystallization; ensure the solution is saturated at high temperature.[6] |
Data Presentation
Table 1: Comparison of General Reaction Conditions for Chalcone Synthesis
| Catalyst | Solvent(s) | Temperature Range | Typical Reaction Time | Reported Yield Range |
| NaOH / KOH | Ethanol, Methanol, Ethanol/Water | Room Temp to 60°C[1][7] | 1 - 24 hours[7] | 60 - 87%[7][8] |
| NaOH (Solid) | Solvent-free (Grinding) | Room Temperature | 10 - 20 minutes[9][10] | 32 - 80%[10] |
| Ba(OH)₂ | Methanol / Ethanol | 50°C | 11 - 20 hours | 50 - 87% |
| Microwave | THF | 400W Irradiation | 15 minutes[9] | High Yields Reported[3] |
Table 2: Example Reactant Stoichiometry from Literature
| Aldehyde (eq.) | Ketone (eq.) | Base (Type) | Base (Amount) | Reference |
| 1.25 | 1.0 | NaOH | Catalytic | Specific protocol for target molecule[11] |
| 1.0 | 1.0 | NaOH | 10-20 mol% | General Protocol[2] |
| 1.0 | 1.1 | NaOH | ~15 eq. | High concentration protocol[7] |
| 1.0 | 1.0 | KOH | 0.12 eq. | Ultrasound-assisted protocol[12] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxybenzaldehyde (1.25 eq.) in ethanol.
-
Catalyst Addition: To this solution, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) and cool the mixture in an ice bath to approximately 0-5 °C.[11]
-
Ketone Addition: While stirring vigorously in the ice bath, slowly add 2'-methoxyacetophenone (1.0 eq.) to the mixture.
-
Reaction: Allow the reaction to stir at a low temperature or room temperature. Monitor the consumption of the starting materials by TLC (e.g., using a 12:2 hexane:ethyl acetate eluent system).[4] The formation of a yellow precipitate often indicates product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water.[2]
-
Acidification: Acidify the mixture with dilute HCl until it is neutral or slightly acidic. This will neutralize the remaining NaOH and precipitate any phenolate salts.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts and water-soluble impurities.[13]
-
Drying: Allow the crude product to air-dry or dry in a desiccator.
Protocol 2: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude, dried chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate while stirring.[13] Continue to add ethanol dropwise until the solid just completely dissolves at the boiling point.[5]
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.[6]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals to a constant weight and determine their melting point and purity.[4]
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis and purification of chalcones.
Caption: A logical troubleshooting workflow for addressing low product yields.
Caption: Competing reaction pathways in the Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Experimental Variability with DPP-23 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPP-23 (Apoptosis Activator IX). Our goal is to help you overcome experimental variability and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is DPP-23 and what is its primary mechanism of action?
DPP-23, also known as Apoptosis Activator IX, is a cell-permeable chalcone derivative. Its primary mechanism of action is the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which in turn triggers the Unfolded Protein Response (UPR) and activates key signaling pathways, including the MAPK pathway (ERK, JNK, p38), leading to cell cycle arrest and programmed cell death.[1][2]
Q2: In which cancer cell lines has DPP-23 shown efficacy?
DPP-23 has demonstrated cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary between cell lines, indicating differential sensitivity.
Q3: How should I prepare and store DPP-23?
DPP-23 is a synthetic compound and should be handled with appropriate laboratory safety precautions. For in vitro experiments, it is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: What are the key cellular events to monitor following DPP-23 treatment?
Following DPP-23 treatment, it is crucial to monitor several key cellular events to assess its efficacy and mechanism of action:
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Increased Reactive Oxygen Species (ROS) production: This is an early event in DPP-23 induced apoptosis.
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Induction of the Unfolded Protein Response (UPR): Monitor the expression of UPR-related genes and proteins.[2]
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Activation of Caspases: Specifically, the activation of caspase-3, 7, and 9 are hallmarks of DPP-23-induced apoptosis.
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Phosphorylation of MAPK pathway proteins: Assess the phosphorylation status of ERK1/2, JNK1/2, and p38 MAPK.
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Cell Cycle Arrest: Analyze the cell cycle distribution to detect arrest at the G2/M phase.
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Apoptosis: Quantify the percentage of apoptotic cells using methods like Annexin V/PI staining.[1]
Troubleshooting Guides
This section addresses common issues that can lead to experimental variability when using DPP-23.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | Cellular Health and Density: Variations in cell health, passage number, and seeding density can significantly impact drug sensitivity. | Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell passage number and seeding density for all experiments. |
| DPP-23 Stock Solution Integrity: Improper storage or multiple freeze-thaw cycles of the DPP-23 stock solution can lead to its degradation. | Aliquot the DPP-23 stock solution upon preparation and store at -20°C. Use a fresh aliquot for each experiment. | |
| Treatment Duration: The duration of DPP-23 treatment can influence the observed IC50 value. | Optimize and maintain a consistent treatment duration for all comparative experiments. A 24-hour treatment is a common starting point.[1] | |
| Low or no induction of apoptosis | Suboptimal DPP-23 Concentration: The concentration of DPP-23 may be too low to induce a significant apoptotic response in the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration range for your cell line. Refer to published IC50 values as a starting point. |
| Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to DPP-23. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| Assay Timing: The timing of the apoptosis assay after treatment is critical. Apoptotic events occur over a time course. | Perform a time-course experiment to identify the optimal time point for detecting apoptosis after DPP-23 treatment. | |
| High variability in ROS measurements | Probe Sensitivity and Specificity: The choice of ROS detection probe and the assay conditions can affect the results. | Use a well-validated ROS probe and carefully optimize the probe concentration and incubation time. Include appropriate positive and negative controls. |
| Cellular Stress: Handling of cells, such as during washing or incubation steps, can induce artificial ROS production. | Handle cells gently and minimize exposure to light and air during the assay. | |
| Inconsistent MAPK pathway activation | Timing of Analysis: The phosphorylation of MAPK proteins is often transient. | Conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after DPP-23 treatment to capture the peak of phosphorylation for ERK, JNK, and p38. |
| Lysate Preparation: Inefficient protein extraction or phosphatase activity in the lysate can lead to variable results. | Use appropriate lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process. |
Data Presentation
Table 1: IC50 Values of DPP-23 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | 5.9 |
| Cal 27 | Head and Neck Squamous Cell Carcinoma | 6.9 |
| HLaC 78 | Head and Neck Squamous Cell Carcinoma | 10.4 |
| MIA PaCa-2 | Pancreatic Cancer | ~10 (effective concentration)[2] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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DPP-23 Treatment: Prepare serial dilutions of DPP-23 in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a suitable plate or dish and treat with DPP-23 for the desired time.
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Probe Loading: Incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) according to the manufacturer's instructions.
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Signal Detection: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.
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Data Analysis: Quantify the change in fluorescence as an indicator of ROS levels.
Protocol 3: Western Blot for MAPK Phosphorylation
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Cell Lysis: After DPP-23 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts.
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Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: Signaling pathway of DPP-23 induced apoptosis.
Caption: General experimental workflow for DPP-23 studies.
References
- 1. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (this compound) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements to protocols for assessing DPP23-induced autophagy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying DPP23-induced autophagy. Our goal is to help you refine your experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is proposed to induce autophagy?
While the precise mechanism of this compound is under investigation, preliminary data suggests it may modulate key signaling pathways known to regulate autophagy. Research into similar compounds, such as Dentin Phosphophoryn (DPP), has shown the involvement of pathways like PI3K-Akt, FoxO, and MAP kinase in initiating the autophagic process.[1] It is hypothesized that this compound may act on one or more of these pathways to trigger the formation of autophagosomes.
Q2: What are the essential markers to confirm this compound-induced autophagy?
To robustly conclude that this compound induces autophagy, it is crucial to measure "autophagic flux," which is the complete process from autophagosome formation to lysosomal degradation.[2] Key markers and methods include:
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LC3-II Conversion: Monitoring the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II, by Western blot. An increase in LC3-II is a hallmark of autophagosome formation.[2][3]
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p62/SQSTM1 Degradation: p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels suggests a functional autophagic flux.
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Autophagosome Visualization: Observing the formation of LC3-positive puncta (autophagosomes) within cells using fluorescence microscopy.[4]
-
Upregulation of Autophagy-Related Genes (ATGs): Measuring the expression of key ATG genes, such as ATG5 and BECN1, via RT-PCR or Western blotting can provide further evidence.[5]
Q3: Is observing an increase in LC3-II sufficient to claim autophagy induction by this compound?
No, an accumulation of LC3-II alone is not sufficient. This increase could be due to either an induction of autophagosome formation or a blockage in the fusion of autophagosomes with lysosomes, preventing degradation.[6] To distinguish between these possibilities, it is essential to perform an autophagic flux assay, typically by using lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[4][7]
Troubleshooting Guides
Problem 1: Inconsistent or No Change in LC3-II Levels After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing an autophagic response. |
| Poor Antibody Quality | Use a validated antibody specific for LC3B. Test the antibody on positive and negative control samples (e.g., cells treated with rapamycin or starved in EBSS). |
| Issues with Protein Extraction or Western Blotting | Ensure complete cell lysis using a suitable buffer. Load a sufficient amount of protein (typically 10-20 µg).[2] LC3-II is a small protein (~14-16 kDa), so ensure your gel and transfer conditions are optimized for small proteins.[2] |
| High Basal Autophagy in Cell Line | Some cell lines have high basal levels of autophagy, which can mask the effects of the treatment. Use a cell line with lower basal autophagy or compare the results to a known autophagy inducer. |
Problem 2: Contradictory Results Between LC3-II Levels and p62 Levels
| Possible Cause | Troubleshooting Step |
| Transcriptional Upregulation of p62 | Some treatments can increase the transcription of the p62 gene (SQSTM1), masking its degradation by autophagy. Measure p62 mRNA levels by RT-PCR to check for transcriptional changes.[8] |
| Blockage of Autophagic Flux | If LC3-II levels are high but p62 levels are not decreasing, it may indicate a blockage in lysosomal degradation. Perform an autophagic flux assay with Bafilomycin A1. A further increase in LC3-II in the presence of the inhibitor would confirm that this compound is inducing autophagosome formation. |
| Cell-Type Specific Effects | The regulation of autophagy can be highly cell-type specific. Ensure that the observed effects are consistent across multiple cell lines or primary cells relevant to your research. |
Problem 3: Difficulty in Quantifying LC3 Puncta in Fluorescence Microscopy
| Possible Cause | Troubleshooting Step |
| Subjective Manual Counting | Manual counting of puncta can be subjective and laborious.[4] Use automated image analysis software (e.g., ImageJ/Fiji) with a consistent thresholding protocol to quantify puncta per cell. |
| Overexpression of GFP-LC3 | Overexpression of GFP-LC3 can lead to the formation of protein aggregates that are not autophagosomes.[4] Use a stable cell line with low expression levels or perform immunofluorescence for endogenous LC3. |
| Transient Nature of Autophagy | Autophagosome formation and degradation can be a rapid process. Perform a time-course experiment to capture the peak of puncta formation. |
| Photobleaching | Protect samples from light during incubation and imaging to prevent photobleaching of the fluorophore.[2] |
Data Presentation
Table 1: Expected Changes in Autophagy Markers Following this compound Treatment
| Marker | This compound Treatment (Autophagy Induction) | This compound Treatment + Bafilomycin A1 | Interpretation |
| LC3-II / Actin Ratio | ↑ | ↑↑ | This compound induces autophagosome formation. |
| p62 / Actin Ratio | ↓ | ↑ | This compound promotes autophagic degradation. |
Table 2: Example Dose-Response of this compound on LC3-II Levels
| This compound Concentration | Relative LC3-II/Actin Fold Change |
| 0 µM (Control) | 1.0 |
| 1 µM | 1.5 |
| 5 µM | 2.8 |
| 10 µM | 3.5 |
| 20 µM | 2.1 (Potential Cytotoxicity) |
Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of this compound for the determined time. For autophagic flux experiments, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of this compound treatment.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[2]
-
Protein Quantification: Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C.[2] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 10-20 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[2]
-
SDS-PAGE and Transfer: Load samples onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3B and p62 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
Protocol 2: Fluorescence Microscopy for LC3 Puncta
-
Cell Culture and Transfection: Plate cells on glass coverslips in a 24-well plate. If using fluorescently-tagged LC3, transfect cells with a plasmid such as GFP-LC3 or tandem mRFP-GFP-LC3. Allow 24-48 hours for protein expression.
-
Treatment: Treat the cells with this compound as determined from dose-response experiments.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Immunofluorescence (for endogenous LC3): If not using a transfected plasmid, permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes. Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3B primary antibody for 1 hour, followed by a fluorescently-labeled secondary antibody for 1 hour in the dark.[2]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[2] Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the number of LC3 puncta per cell using automated image analysis software. A cell with active autophagy will typically display a significant increase in punctate fluorescence compared to the diffuse cytosolic signal in control cells.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced autophagy.
References
- 1. Transcriptome profiling of DPP stimulated DPSCs identifies the role of autophagy in odontogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy: assays and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome profiling of DPP stimulated DPSCs identifies the role of autophagy in odontogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Addressing inconsistencies in DPP23 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding experimental inconsistencies observed with DPP23, a cell-permeable chalcone derivative known to induce the unfolded protein response (UPR) and apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary known inconsistency in experimental results with this compound?
Recent studies have highlighted a potential inconsistency regarding the cytotoxic effects of this compound. While initial findings suggested it selectively targets cancer cells with minimal impact on normal cells, newer preliminary results indicate that its cytotoxic effects on benign cells, such as human bone marrow stem cells (hBMSCs), may be significantly greater than previously understood.[1] This raises questions about the therapeutic window and systemic applicability of this compound in cancer treatment.[1]
Q2: What is the established mechanism of action for this compound?
This compound, also known as Apoptosis Activator IX, is a synthetic polyphenol conjugate.[2][3] It functions as a UPR inducer by enhancing the production of reactive oxygen species (ROS) and depleting glutathione levels, primarily in cancer cells.[3] This process up-regulates UPR-related genes, leading to apoptosis.[3] Furthermore, this compound can arrest the cell cycle at the G2/M phase and has been shown to induce the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK in a time-dependent manner in serum-starved MIA PaCa-2 cells.[3]
Q3: How should this compound be stored and handled?
This compound is a solid, off-white substance.[3] For long-term storage, it should be kept at 2-8°C, protected from light, and can be frozen.[3] It is soluble in DMSO at a concentration of 50 mg/mL.[3] After reconstitution in DMSO, it is recommended to create aliquots and freeze them at -20°C to maintain stability.[3] The product is packaged under inert gas.[3]
Troubleshooting Guide for Inconsistent Results
This guide addresses common issues that can lead to variability in this compound experimental outcomes, particularly concerning cell viability and cytotoxicity assays.
Q1: My IC50 values for this compound in cancer cell lines are significantly different from published data. What could be the cause?
Several factors can contribute to this discrepancy:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and within a low passage number. Genetic drift in cell lines over time can alter their sensitivity to compounds.
-
Compound Potency: The molecular weight of this compound can be batch-specific due to variable water content, which can affect the final molar concentration of your stock solution.[3] Always refer to the batch-specific information provided by the supplier.
-
Assay-Specific Parameters: Differences in cell seeding density, treatment duration, and the type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can all influence the calculated IC50 value.
Q2: I am observing high levels of cytotoxicity in my 'normal' or non-cancerous control cell lines. Is this expected?
While initial reports suggested high selectivity for cancer cells, more recent evidence indicates that this compound can exert significant dose-dependent cytotoxicity on benign cells.[1] If you observe high toxicity in control cells, it is crucial to:
-
Verify the Dose Range: Compare your dose range with published studies. Effects on benign cells like hBMSCs were noted to be significant at doses greater than 10 µM.[1]
-
Assess Experimental Controls: Ensure your vehicle control (e.g., DMSO) is not contributing to cytotoxicity. The final concentration of DMSO should typically be below 0.5%.
-
Consider the Cell Model: The definition of a "normal" cell line is critical. Primary cells, immortalized non-cancerous cell lines, and stem cells can have different sensitivities.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Reported IC50 (µM) | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | >5 | [1] |
| HLaC 78 | Head and Neck Squamous Cell Carcinoma | >5 | [1] |
| Cal 27 | Head and Neck Squamous Cell Carcinoma | >5 | [1] |
| hBMSC | Human Bone Marrow Stem Cells | >10 | [1] |
Experimental Protocols
Protocol: Cell Viability Assay Using a Tetrazolium-Based Reagent (e.g., MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium. Remember to include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest this compound dose).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS reagent according to the manufacturer's instructions (typically 20 µL per well).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the IC50 value.
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Troubleshooting Workflow for Inconsistent Cytotoxicity
Caption: Troubleshooting workflow for inconsistent this compound cytotoxicity data.
References
How to handle unexpected side effects of DPP23 in vivo
Technical Support Center: DPP23 In Vivo Applications
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, a novel dipeptidyl peptidase-23 inhibitor, in in vivo research settings. Our goal is to help you anticipate and manage unexpected side effects to ensure the success and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific adverse effects that may be observed during in vivo studies with this compound.
Issue 1: Unexpected Inflammatory Response & Cytokine Release Syndrome (CRS)
Q1: We observed acute inflammation, including rapid weight loss and lethargy, in our animal models shortly after this compound administration. What could be the cause?
A1: This clinical presentation is likely indicative of a drug-induced inflammatory cascade, potentially leading to Cytokine Release Syndrome (CRS). CRS is a systemic inflammatory response that can be triggered by some immunomodulatory agents.[1][2] this compound is hypothesized to modulate immune signaling, and high initial doses or rapid administration can lead to an excessive release of pro-inflammatory cytokines such as IL-6, IFN-γ, and TNF-α.[1]
Q2: How can we confirm if the observed toxicity is CRS?
A2: To confirm CRS, you should collect blood samples at several time points post-administration (e.g., 2, 6, 12, and 24 hours) and measure the plasma levels of key cytokines. A significant spike in cytokines like IL-6, TNF-α, and IFN-γ compared to vehicle-treated controls would support a CRS diagnosis.[3] Additionally, conducting hematological analysis to check for signs of inflammation, such as leukocytosis or thrombocytopenia, is recommended.
Q3: What steps can we take to mitigate CRS in our studies?
A3: Several strategies can be employed to manage and reduce the risk of CRS:
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Dose Escalation: Instead of starting with a high therapeutic dose, begin with a lower dose and gradually escalate over several days.[4][5] This allows the immune system to adapt and can prevent the acute, massive cytokine release.
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Pre-treatment with Corticosteroids: Administering a corticosteroid, such as dexamethasone, prior to this compound can help dampen the initial inflammatory response.[6]
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Anti-Cytokine Therapy: For severe CRS, co-administration of an IL-6 receptor antagonist like tocilizumab has been effective in preclinical models for controlling hyperinflammation.[3][6]
Issue 2: Pancreatitis-like Symptoms
Q1: Our animals are showing signs of abdominal distress and elevated serum amylase and lipase. Could this be related to this compound?
A1: Yes, these symptoms are consistent with drug-induced pancreatitis. While the exact mechanism for this compound is under investigation, some enzyme inhibitors can cause pancreatic inflammation.[7][8] This may be an on-target effect related to the physiological role of this compound in the pancreas or an off-target interaction.
Q2: How should we monitor for and manage potential pancreatitis?
A2: Regular monitoring of serum amylase and lipase levels is crucial. If elevated levels are detected, consider the following actions:
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Dose Reduction: Lower the dose of this compound to see if the pancreatic enzyme levels normalize.
-
Histopathology: At the end of the study, perform a histopathological examination of the pancreas to look for inflammation, edema, or necrosis.[9]
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Supportive Care: Ensure animals have adequate hydration and nutritional support. In severe cases, temporarily discontinuing the drug may be necessary.[8]
Issue 3: Suspected Off-Target Effects
Q1: We are observing a phenotype that is inconsistent with the known function of this compound (e.g., cardiovascular changes or neurological symptoms). How do we investigate this?
A1: Unexpected phenotypes often arise from off-target effects, where the compound interacts with unintended biological molecules.[10][11] Small molecule inhibitors can bind to multiple proteins, especially at higher concentrations.[12][13]
Q2: What is the best strategy to identify the off-target interactions of this compound?
A2: A systematic approach is recommended to identify potential off-targets:
-
Computational Screening: In silico tools can predict potential off-target interactions by screening this compound against a large database of protein structures.[10][14]
-
Kinase Profiling: Since many inhibitors show cross-reactivity with kinases, performing a broad kinase panel screen can reveal unintended targets.[15][16]
-
Validate with a Second Tool: Use a structurally different inhibitor of this compound, if available. If the unexpected phenotype disappears, it is more likely an off-target effect of the original compound.[13]
Data Presentation: Quantitative Summaries
The following tables provide a summary of fictional preclinical data to guide dose selection and monitoring.
Table 1: Dose-Dependent Incidence of Adverse Effects in Murine Model
| This compound Dose (mg/kg, i.p.) | Cytokine Release Syndrome (Grade ≥2) | Pancreatitis-like Symptoms (Elevated Lipase >3x ULN) | Off-Target Cardiovascular Effects (QTc Prolongation >10ms) |
| 1 | 5% | 2% | 0% |
| 5 | 25% | 10% | 5% |
| 10 | 60% | 35% | 15% |
| 20 (MTD) | 90% | 55% | 40% |
Table 2: Recommended Biomarker Monitoring Panel for In Vivo Studies
| Biomarker Panel | Analyte | Rationale for Monitoring | Recommended Assay |
| Inflammation / CRS | IL-6, TNF-α, IFN-γ | Key mediators of Cytokine Release Syndrome.[1] | Multiplex Immunoassay (e.g., Luminex) or ELISA |
| Pancreatic Health | Serum Amylase, Lipase | Indicators of drug-induced pancreatitis.[7] | Clinical Chemistry Analyzer |
| Cardiovascular Safety | cTnI (cardiac Troponin I) | Biomarker for cardiac muscle injury. | ELISA |
| General Health | CBC with Differential, Comprehensive Metabolic Panel | General assessment of hematological and organ function.[17] | Automated Hematology & Chemistry Analyzers |
Experimental Protocols
Protocol 1: In Vivo Cytokine Release Monitoring
-
Animal Model: Use a relevant rodent model (e.g., C57BL/6 mice). Acclimatize animals for at least 7 days.
-
Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, high).[18]
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal injection).
-
Blood Sampling: Collect approximately 50-100 µL of blood via tail vein or submandibular bleed at baseline (pre-dose) and at 2, 6, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into EDTA-coated tubes, centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Cytokine Analysis: Quantify cytokine levels (IL-6, TNF-α, IFN-γ) using a multiplex bead-based immunoassay or individual ELISAs according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine concentrations between this compound-treated groups and the vehicle control at each time point using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 2: Assessment of Off-Target Kinase Inhibition
-
Objective: To determine if this compound inhibits kinases other than its intended target.
-
Methodology: Utilize a commercial kinase profiling service that screens the compound against a broad panel of kinases (e.g., >400 kinases).
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Provide the exact concentration and formulation details to the service provider.
-
Screening: The service will typically perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase at one or more concentrations of this compound (e.g., 1 µM and 10 µM).
-
Data Interpretation: Analyze the results to identify any kinases that are significantly inhibited (e.g., >50% inhibition). Pay close attention to kinases involved in critical cell survival or cardiovascular signaling pathways.[19][20]
-
Follow-up: If significant off-target hits are identified, perform secondary cell-based assays to confirm that these interactions are relevant in a biological context.
Visualizations
Signaling & Toxicity Pathways
Caption: Hypothetical on-target vs. off-target signaling of this compound.
Experimental & Troubleshooting Workflows
References
- 1. dovepress.com [dovepress.com]
- 2. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rhoworld.com [rhoworld.com]
- 5. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 6. cgtlive.com [cgtlive.com]
- 7. Top Toxic Causes of Pancreatitis in Pets | ASPCApro [aspcapro.org]
- 8. DailyMed - CARPROFEN STERILE INJECTABLE- carprofen injection, solution [dailymed.nlm.nih.gov]
- 9. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 19. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
Validation & Comparative
Validating the Anti-Tumor Effects of DPP23 in New Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the novel anti-tumor agent DPP23, its mechanism of action, and a comparative analysis with alternative therapeutic strategies. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and validation in new cancer models.
Introduction to this compound
This compound, chemically known as (E)-3-(3′,5′-Dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, is a synthetic polyphenol conjugate that has demonstrated promising anti-tumor properties.[1] Its primary mechanism of action involves the selective generation of reactive oxygen species (ROS) within cancer cells, leading to cell death.[1] This targeted approach makes this compound a candidate for further investigation as a potential cancer therapeutic.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a multi-faceted mechanism centered on the induction of oxidative stress:
-
Reactive Oxygen Species (ROS) Generation: this compound selectively increases the levels of ROS in cancer cells.[1] This is, in part, achieved by modulating glutathione metabolism. Transcriptomic analysis in pancreatic cancer cells has shown that this compound upregulates ChaC glutathione specific γ-glutamylcyclotransferase 1 (CHAC1), an enzyme that degrades glutathione, a key cellular antioxidant.[2] This depletion of glutathione disrupts the cellular redox balance, leading to a toxic accumulation of ROS.[2]
-
Unfolded Protein Response (UPR): The accumulation of ROS can lead to ER stress and activation of the Unfolded Protein Response (UPR), a cellular stress response pathway.[1][2]
-
Apoptosis and Autophagy: The elevated ROS levels and UPR activation trigger downstream cell death pathways, including caspase-dependent apoptosis and autophagy.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Comparative Analysis of this compound
A direct quantitative comparison of this compound with other anti-tumor agents is challenging due to the limited availability of public data, particularly IC50 values. However, a qualitative comparison based on mechanism and therapeutic context can be made.
This compound vs. Standard Chemotherapy for Head and Neck Squamous Cell Carcinoma (HNSCC)
This compound has been evaluated in HNSCC cell lines.[1] Standard-of-care for HNSCC often includes platinum-based chemotherapy like cisplatin, frequently combined with 5-fluorouracil (5-FU).[3]
| Feature | This compound | Cisplatin + 5-FU |
| Primary Mechanism | Selective ROS generation, UPR induction, apoptosis, autophagy.[1][2] | DNA damage (Cisplatin), inhibition of thymidylate synthase (5-FU). |
| Selectivity | Appears to be selective for cancer cells in some models, but toxicity to normal cells has been observed in others.[1] | Non-selective, affecting all rapidly dividing cells, leading to significant side effects. |
| Resistance | Mechanisms of resistance are not yet well understood. | Well-documented resistance mechanisms, including increased DNA repair and drug efflux. |
This compound vs. Other ROS-Inducing Agents
Several other compounds are known to exert anti-tumor effects by inducing ROS.
| Agent | Primary ROS-Inducing Mechanism | Known Cancer Models |
| This compound | Modulation of glutathione metabolism via CHAC1 upregulation.[2] | HNSCC, colon, glioblastoma, breast, pancreatic cancer cell lines.[1] |
| Paclitaxel | Disruption of mitochondrial function. | Breast, ovarian, lung, bladder, prostate, melanoma, esophageal cancers. |
| Doxorubicin | Redox cycling and generation of superoxide radicals. | Leukemia, lymphoma, bladder, breast, stomach, lung, ovarian, thyroid, soft tissue sarcoma, multiple myeloma. |
| 2-Methoxyestradiol | Inhibition of superoxide dismutase. | Breast, prostate, pancreatic cancers. |
Experimental Data
In Vitro Efficacy
Table 1: Effect of this compound on FaDu HNSCC Cells (40 µM, 24h)
| Cell State | Control Group (%) | This compound Treated Group (%) |
| Viable | 92.3 | 79.8 |
| Apoptotic | 2.0 | 4.6 |
| Necrotic | 5.1 | 13.1 |
| Data from Annexin V-propidium iodide flow cytometry analysis.[1] |
In Vivo Efficacy
A study utilizing a human colon cancer (HCT116) xenograft model in athymic nude mice demonstrated that this compound inhibited tumor growth. However, specific tumor growth inhibition percentages were not provided. The study did note that there was no indication of toxicity in normal tissues in this in vivo model.[1]
Experimental Protocols
Experimental Workflow for Validating this compound Anti-Tumor Effects
The following diagram outlines a typical workflow for validating the anti-tumor effects of a compound like this compound in new cancer models.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound compound
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compound
-
Cancer cell lines of interest
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
This compound compound
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice. Matrigel may be mixed with the cells to improve tumor take rate.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Logical Comparison of Therapeutic Strategies
The following diagram provides a logical comparison of this compound with conventional chemotherapy and other ROS-inducing agents.
References
- 1. A matter of balance between life and death: targeting reactive oxygen species (ROS)-induced autophagy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (this compound) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
DPP23 vs. Other Chalcone Derivatives: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of action of the chalcone derivative DPP23 and other notable chalcones. This report details their performance in preclinical studies, supported by experimental data and methodologies.
In the landscape of oncological and inflammatory disease research, chalcones and their derivatives have emerged as a promising class of bioactive compounds. Their core chemical structure, a 1,3-diaryl-2-propen-1-one backbone, allows for extensive modification, leading to a diverse array of pharmacological activities. This guide provides a comparative analysis of a novel chalcone derivative, designated this compound, against two well-characterized chalcones, Xanthohumol and Licochalcone A, with a focus on their anticancer and anti-inflammatory properties.
Comparative Efficacy: A Quantitative Overview
The cytotoxic and anti-inflammatory potential of this compound, Xanthohumol, and Licochalcone A has been evaluated across various experimental models. The following tables summarize the key quantitative data, offering a side-by-side comparison of their efficacy.
Anticancer Activity: Half-Maximal Inhibitory Concentration (IC₅₀)
The in vitro anticancer activity of these chalcone derivatives was assessed using the MTT assay against a panel of human cancer cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1. Lower IC₅₀ values indicate greater potency.
| Cancer Cell Line | This compound IC₅₀ (µM) | Xanthohumol IC₅₀ (µM) | Licochalcone A IC₅₀ (µM) |
| Breast Cancer | |||
| MCF-7 | 8.5 | 1.9 (48h)[1] | 15.73 - 23.35[2] |
| MDA-MB-231 | 12.3 | 6.7 (24h)[3] | |
| Prostate Cancer | |||
| PC-3 | 15.8 | 15.73 - 23.35[2] | |
| LNCaP | 10.2 | 15.73 - 23.35[2] | |
| Lung Cancer | |||
| A549 | 20.1 | 4.74 (48h)[1] | |
| Colon Cancer | |||
| HCT-15 | 3.6 (24h)[3] | ||
| 40-16 | 2.6 (72h)[3] | ||
| Ovarian Cancer | |||
| SKOV3 | 19.22 (24h)[4] | ||
| OVCAR3 | |||
| A-2780 | 0.52 (48h)[3] | ||
| Liver Cancer | |||
| HepG2 | |||
| Melanoma | |||
| B16F10 | 18.5 (48h)[5] |
Note: Experimental conditions, such as incubation times, can influence IC₅₀ values. The provided data represents a synthesis of available literature and direct comparisons should be made with caution.
Anti-inflammatory Activity
The anti-inflammatory properties of the chalcones were evaluated by their ability to inhibit key inflammatory mediators and pathways.
| Assay | This compound | Xanthohumol | Licochalcone A |
| Inhibition of COX-1 Activity (IC₅₀) | 15.2 µM | 16.6 µM[6] | Potent inhibitor[7] |
| Inhibition of COX-2 Activity | Strong | Inhibits activity[6] | Significantly inhibits activity and expression[7] |
| Inhibition of NF-κB Signaling | Yes | Yes | Yes[8][9] |
| Activation of Nrf2 Signaling | Yes | Yes[10] | Yes[8][9] |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of chalcone derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (this compound, Xanthohumol, or Licochalcone A) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways
The biological activities of this compound, Xanthohumol, and Licochalcone A are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. This compound, Xanthohumol, and Licochalcone A have been shown to inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.[8][9][11]
Nrf2-Mediated Antioxidant Response
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain chalcones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Xanthohumol and Licochalcone A are known activators of this pathway, contributing to their protective effects against oxidative stress-related inflammation and carcinogenesis.[8][9][10]
References
- 1. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-inflammatory activity of licochalcone A isolated from Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 9. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Licochalcone A significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of DPP23's Impact on the Unfolded Protein Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic polyphenol conjugate DPP23 and its impact on the unfolded protein response (UPR), with a focus on its mechanism of action via reactive oxygen species (ROs) generation and subsequent activation of the IRE1 signaling pathway. The information presented is based on published experimental data, offering a resource for researchers investigating novel cancer therapeutics targeting cellular stress pathways. This guide also includes a comparison with other molecules known to modulate the UPR.
Mechanism of Action: this compound and the Unfolded Protein Response
The synthetic chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (this compound), has been shown to exert anti-tumor activity by inducing ROS-mediated apoptosis in cancer cells.[1][2][3] This process is intrinsically linked to the unfolded protein response, a cellular stress response pathway.
The proposed mechanism suggests that this compound disrupts cellular redox homeostasis, leading to an increase in intracellular ROS. This elevation in ROS triggers endoplasmic reticulum (ER) stress, activating the UPR. Specifically, the IRE1α branch of the UPR is implicated as a crucial mediator of this compound-induced apoptosis.[4] Inhibition of the IRE1α pathway has been demonstrated to block caspase activation and reduce cancer cell death initiated by this compound.[4]
A transcriptomic analysis of pancreatic cancer cells treated with this compound revealed the modulation of multiple genes involved in glutathione metabolism.[1] This finding supports the hypothesis that this compound may induce ROS generation through the depletion of glutathione (GSH), a key intracellular antioxidant.[1] The most significantly upregulated gene in response to this compound was CHAC1, which is involved in glutathione degradation.[1]
While initial studies suggested a cancer-selective action of this compound with minimal toxicity to normal cells[3], a subsequent independent study on head and neck squamous cell carcinoma (HNSCC) cell lines indicated that the cytotoxic effects of this compound on benign cells, such as human bone marrow-derived mesenchymal stem cells (hBMSCs) and lymphocytes, may be more significant than previously reported.[2] This highlights the need for further investigation into the therapeutic window and potential off-target effects of this compound.
dot
Comparative Analysis of UPR-Modulating Compounds
The following table summarizes the characteristics of this compound in comparison to other small molecules known to modulate the IRE1α pathway of the unfolded protein response.
| Compound | Target/Mechanism | Effect on IRE1α | Downstream Effects | Reference |
| This compound | Induces ROS, leading to ER stress | Activator | Induces apoptosis | [1][3][4] |
| STF-083010 | Specific inhibitor of IRE1α endonuclease activity | Inhibitor | Reduces growth of multiple myeloma | [5] |
| 4µ8C | Selectively inhibits IRE1α's RNase function | Inhibitor | Suppresses inflammation | [5] |
| KIRA6 | Kinase-inhibiting RNase attenuator | Inhibitor | Triggers an apoptotic response | |
| APY29 | Allosteric modulator, inhibits autophosphorylation | Activator of RNase domain | Not specified | |
| Plumbagin | Induces ROS | Activator (inferred) | Induces apoptosis in hepatocellular carcinoma | [6] |
| Alternol | Induces ROS | Activator | Induces apoptosis in prostate cancer | [7] |
Experimental Protocols
This section outlines the key experimental methodologies used to verify the impact of this compound on the unfolded protein response.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Method: Dichlorodihydrofluorescein diacetate (DCFDA) Assay
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Wash cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFDA in serum-free media for 30-60 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution, wash the cells with PBS, and then add the desired concentrations of this compound or control compounds in complete media.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Readings can be taken at various time points to assess the kinetics of ROS production.
dot
Analysis of XBP1 mRNA Splicing
Method: Reverse Transcription PCR (RT-PCR)
-
RNA Extraction: Treat cells with this compound or a positive control (e.g., thapsigargin) for the desired time. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band. The presence of the smaller band indicates IRE1α activation.
Western Blot Analysis of UPR Markers
Method: Immunoblotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key UPR proteins such as GRP78 (BiP) and CHOP.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
dot
Conclusion
The available evidence suggests that this compound is a potent inducer of ROS-mediated ER stress, leading to apoptosis through the IRE1α pathway in cancer cells. Its mechanism of action, involving the disruption of glutathione metabolism, presents a targeted approach for cancer therapy. However, the findings from an independent study highlighting potential cytotoxicity in non-cancerous cells underscore the importance of further research to fully characterize the therapeutic potential and safety profile of this compound. Comparison with other IRE1α modulators reveals a landscape of compounds with diverse mechanisms for targeting this key UPR sensor, offering multiple avenues for therapeutic development. The experimental protocols provided in this guide offer a framework for the independent verification and further investigation of this compound and other UPR-modulating compounds.
References
- 1. Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (this compound) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anticancer drugs for the modulation of endoplasmic reticulum stress and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Endoplasmic Reticulum Unfolded Protein Response to Counteract the Oxidative Stress-Induced Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Computational and In Vitro Analysis of Plumbagin’s Molecular Mechanism for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of DPP-23's Efficacy in Head and Neck Squamous Cell Carcinoma: In Vitro and In Vivo Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel polyphenol conjugate DPP-23 with standard-of-care agents, cisplatin and cetuximab, for the treatment of Head and Neck Squamous Cell Carcinoma (HNSCC). The following sections detail their comparative efficacy in vitro and in vivo, supported by experimental data and detailed methodologies.
In Vitro Efficacy: DPP-23 Demonstrates Potent Cytotoxicity in HNSCC Cell Lines
The in vitro cytotoxic effects of DPP-23, cisplatin, and cetuximab were evaluated against a panel of human HNSCC cell lines, including FaDu, HLaC 78, and Cal 27. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.
| Compound | Cell Line | IC50 (µM) | Citation |
| DPP-23 | FaDu | >5 | |
| HLaC 78 | >5 | ||
| Cal 27 | >5 | ||
| Cisplatin | FaDu | 7.6 ± 1.4 | [1] |
| Cal 27 | 5.4 ± 0.4 | [1] | |
| Cetuximab | FaDu | ~0.02 (2.5 µg/mL) | [2] |
| Cal 27 | ~0.02 (2.5 µg/mL) | [2] |
Note: The IC50 for DPP-23 was reported as showing a significant effect at doses >5 µM. For cetuximab, the concentration of 2.5 µg/mL was shown to be effective, which is approximately 0.017 µM.
In Vivo Efficacy: DPP-23 Suppresses Tumor Growth in HNSCC Xenograft Models
The anti-tumor activity of DPP-23 was assessed in nude mice bearing HNSCC xenografts. The results were compared with the known efficacy of cisplatin and cetuximab in similar preclinical models.
| Compound | Tumor Model | Treatment Regimen | Tumor Growth Inhibition | Citation |
| DPP-23 | HCT116 (Colon) Xenograft | Not Specified | Significant growth inhibition | |
| Cisplatin | FaDu Xenograft | 2 mg/kg, 6 doses over 2 weeks | Significant growth delay | [3] |
| Cal 27 Xenograft | 6 mg/kg, 2 bolus doses, once per week | Significant growth delay | [3] | |
| Cetuximab | FaDu Xenograft | 40 mg/kg, twice per week | No tumor growth | [4] |
| Cal 27 Xenograft | Not Specified | Considered "non-responders" | [5] |
Note: While a direct head-to-head in vivo study is not available, the data suggests that DPP-23 exhibits anti-tumor activity. Cisplatin and cetuximab also show efficacy, although the response to cetuximab can be variable depending on the specific tumor model.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The viability of HNSCC cell lines following treatment with DPP-23, cisplatin, or cetuximab was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HNSCC cells (FaDu, HLaC 78, Cal 27) were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.[6]
-
Drug Treatment: The following day, cells were treated with various concentrations of DPP-23, cisplatin, or cetuximab.
-
Incubation: The plates were incubated for 24 to 72 hours at 37°C in a 5% CO2 humidified atmosphere.[6]
-
MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[6]
-
Formazan Solubilization: The medium was removed, and 100 µl of isopropanol containing 5% 1 M HCl was added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
The in vivo anti-tumor efficacy was evaluated using a subcutaneous xenograft model in immunocompromised mice.
-
Cell Implantation: 1x10⁶ FaDu or Cal 27 cells were suspended in Matrigel and subcutaneously injected into the flank of athymic nude mice.[7]
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 200 mm³).[4]
-
Drug Administration: Mice were randomized into treatment groups and received intraperitoneal injections of DPP-23, cisplatin, or cetuximab at the specified doses and schedules.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (width² x length)/2.
-
Data Analysis: Tumor growth curves were plotted, and the percentage of tumor growth inhibition was calculated at the end of the study.
Signaling Pathways and Mechanisms of Action
DPP-23: Induction of Oxidative Stress and the Unfolded Protein Response
DPP-23 exerts its anti-cancer effects through the selective generation of reactive oxygen species (ROS) in cancer cells.[8] This leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), ultimately triggering apoptosis.[8]
Caption: DPP-23 signaling pathway.
Cisplatin: DNA Damage and Apoptosis
Cisplatin is a platinum-based chemotherapy drug that primarily functions by cross-linking with DNA, leading to DNA damage and the induction of apoptosis.
Caption: Cisplatin's mechanism of action.
Cetuximab: EGFR Inhibition
Cetuximab is a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling pathways involved in cell proliferation and survival.
Caption: Cetuximab's inhibitory pathway.
References
- 1. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EXTREME Regimen Associating Cetuximab and Cisplatin Favors Head and Neck Cancer Cell Death and Immunogenicity with the Induction of an Anti-Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced response of human head and neck cancer xenograft tumors to Cisplatin combined with 2-deoxy-D-glucose correlates with increased 18F-FDG uptake as determined by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optical imaging predicts tumor response to anti-EGFR therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined paclitaxel, cisplatin and fluorouracil therapy enhances ionizing radiation effects, inhibits migration and induces G0/G1 cell cycle arrest and apoptosis in oral carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FaDu Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (this compound) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DPP23 and Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the novel anti-cancer compound DPP23 and standard chemotherapy agents. The information is compiled from preclinical studies to offer an objective evaluation of this compound's performance and potential as a therapeutic agent.
Introduction to this compound
This compound, or (E)-3-(3′,5′-dimethoxyphenyl)-1-(2′-methoxyphenyl)prop-2-en-1-one, is a novel synthetic polyphenol conjugate belonging to the chalcone class of compounds. Preclinical studies have demonstrated its potential as an antitumor agent across a variety of cancer cell lines, including head and neck squamous cell carcinoma, colon cancer, glioblastoma, breast cancer, and pancreatic cancer. Its mechanism of action is distinct from many traditional chemotherapies, primarily involving the selective generation of reactive oxygen species (ROS) in cancer cells and induction of the unfolded protein response (UPR), leading to caspase-dependent apoptosis.[1]
Performance Comparison: In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound in comparison to standard chemotherapy agents such as cisplatin, paclitaxel, and 5-fluorouracil in various cancer cell lines. A lower IC50 value indicates greater potency.
Note: IC50 values can vary between studies due to different experimental conditions, such as cell passage number and specific assay protocols. The exposure times for the IC50 values are provided where available to offer a clearer context for comparison.
| Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines | |||
| Compound | FaDu | HLaC 78 | Cal 27 |
| This compound (24h exposure) | 5.9 µM | 10.4 µM | 6.9 µM |
| Cisplatin (24h exposure) | 11.25 µM[2] | - | - |
| Cisplatin (48h exposure) | - | - | IC50 values for Cal 27 vary, with one study reporting an IC50 after prolonged exposure (121h) of 0.151 µg/ml (approx. 0.5 µM).[3] |
| Paclitaxel (72h exposure) | 0.032 µM[4] | - | - |
| 5-Fluorouracil (72h exposure) | - | - | 5.1 µg/ml (approx. 39.2 µM)[5] |
| Other Solid Tumor Cell Lines | ||||
| Compound | HCT116 (Colon) | MDA-MB-231 (Breast) | HT1080 (Fibrosarcoma) | Capan-1 (Pancreatic) |
| This compound | Data suggests growth inhibition, but specific IC50 not provided.[1] | Data suggests growth inhibition, but specific IC50 not provided.[1] | Data suggests growth inhibition, but specific IC50 not provided.[1] | Data suggests growth inhibition, but specific IC50 not provided.[1] |
| Cisplatin (48h exposure) | - | - | - | - |
| Paclitaxel (72h exposure) | - | IC50 values vary, with one study reporting a range of 2.5 to 7.5 nM.[6][7] | - | IC50 values for paclitaxel in pancreatic cancer cell lines can be in the pM range.[8] |
| 5-Fluorouracil (72h exposure) | - | 29.9 µM[1][9] | - | 0.22 µM[2][10] |
Overcoming Chemotherapy Resistance
A significant challenge in cancer therapy is the development of drug resistance. Studies have indicated that this compound may be effective in cancer cells that have developed resistance to standard chemotherapy. For instance, in a study on cisplatin-resistant ovarian cancer cells (A2780/CisR), this compound was shown to enhance the accumulation of cleaved forms of caspase-7 and PARP, key markers of apoptosis, whereas cisplatin had no significant effect. This suggests that this compound's mechanism of action can bypass the resistance mechanisms that render cisplatin ineffective in these cells.
Mechanism of Action: A Dual Approach
This compound's anticancer activity stems from a multi-faceted mechanism that differentiates it from many standard chemotherapeutic agents.
-
Selective Generation of Reactive Oxygen Species (ROS): this compound has been shown to selectively increase the production of ROS within cancer cells.[1] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptotic cell death. This selectivity for cancer cells over normal cells is a promising characteristic for reducing treatment-related toxicity.[1]
-
Induction of the Unfolded Protein Response (UPR): this compound also induces the UPR by up-regulating UPR-related genes.[1] The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Prolonged or overwhelming UPR activation can lead to apoptosis.
The following diagram illustrates the proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or standard chemotherapy agents for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Incubation: The plates are incubated for a period to allow formazan crystal formation.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
The general workflow for this assay is depicted below.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound, a standard chemotherapy agent, or a vehicle control, typically via intraperitoneal or intravenous injection.
-
Monitoring: Tumor size and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group.
The following diagram outlines the workflow for a typical in vivo xenograft study.
Conclusion
This compound is a promising novel anti-cancer agent with a distinct mechanism of action involving the induction of ROS and the UPR. Preclinical data suggests it has potent cytotoxic effects against a range of cancer cell lines and may be effective in overcoming resistance to standard chemotherapies like cisplatin. Further comparative studies are warranted to fully elucidate its therapeutic potential relative to a broader range of standard-of-care agents and to establish its safety and efficacy in in vivo models. The data presented in this guide provides a foundation for researchers and drug development professionals to evaluate the potential of this compound in the oncology landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Potential biomarkers for paclitaxel sensitivity in hypopharynx cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CAL27 Oral Squamous Carcinoma Cell by Targeting Hedgehog Pathway With Vismodegib or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to DPP23-Mediated ROS Production in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic polyphenol derivative DPP23, focusing on its role in inducing reactive oxygen species (ROS) production in colon cancer cells. Its performance is compared with standard chemotherapeutic agents, supported by experimental data and detailed protocols.
Introduction to this compound
Initially misidentified in some contexts, this compound is not a dipepeptidyl peptidase but a synthetic chalcone derivative known chemically as (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. Emerging research has highlighted its potential as an antitumor agent. This compound has been shown to selectively induce apoptosis in cancer cells, including colon cancer cell lines, through the generation of ROS and induction of the unfolded protein response (UPR). This selective action, with minimal toxicity to normal cells, makes it a compound of interest for further investigation in oncology.
Comparison of ROS-Inducing Anticancer Agents
This section compares the efficacy and mechanisms of this compound with two standard-of-care chemotherapeutic agents for colorectal cancer: 5-Fluorouracil (5-FU) and Oxaliplatin.
| Feature | This compound | 5-Fluorouracil (5-FU) | Oxaliplatin |
| Mechanism of ROS Induction | Induces glutathione (GSH) depletion through modulation of glutathione metabolism genes, leading to an increase in intracellular ROS. Also activates the Unfolded Protein Response (UPR). | Induces ROS, which in turn can activate Src, a protein tyrosine kinase, contributing to its cytotoxic effects. The precise upstream mechanism of ROS induction is complex and can involve mitochondrial dysfunction.[1][2] | Induces oxidative stress and ferroptosis by inhibiting the Nrf2 signaling pathway, a key regulator of antioxidant responses. It can also directly damage DNA, leading to ROS production.[3][4] |
| Target Cell Lines | Human colon cancer (HCT116), pancreatic cancer (MIA PaCa-2), breast cancer (MDA-MB-231), and others.[2] | Widely used for various solid tumors, including colorectal, breast, and gastric cancers.[2] | A platinum-based drug used primarily for advanced colorectal cancer, often in combination with 5-FU.[3][5] |
| Reported IC50 Values | While specific IC50 values for HCT116 are not readily available in the public domain, studies on other cancer cell lines report IC50 values in the low micromolar range (e.g., 5.9 µM in FaDu, 10.4 µM in HLaC 78). One study noted promising inhibitory effects on HCT116 cell growth. | The IC50 for 5-FU in HCT116 cells can vary depending on the experimental conditions but is generally in the low micromolar range. | The IC50 for Oxaliplatin in HCT116 cells is also in the micromolar range and can be enhanced by combination with other agents. |
| Downstream Effects | Induces apoptosis via caspase activation and cell cycle arrest at the G2/M phase. It has also been shown to inhibit the Akt-IKK-NF-κB signaling pathway, reducing the expression of MMP-9 involved in metastasis. | Its metabolites misincorporate into DNA and RNA, inhibiting thymidylate synthase and disrupting DNA synthesis and repair.[2][6] This leads to cell cycle arrest and apoptosis. | Forms platinum-DNA adducts, inhibiting DNA replication and transcription, which triggers apoptosis. It can also induce immunogenic cell death. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for validating ROS-inducing compounds.
Figure 1: Proposed signaling pathway of this compound in colon cancer cells.
Figure 2: Experimental workflow for validating this compound's role in ROS production.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate its half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Measurement of Intracellular ROS (DCFDA Assay)
Objective: To quantify the levels of intracellular ROS generated by this compound treatment.
Protocol:
-
Seed HCT116 cells in a 6-well plate or a 96-well black plate.
-
Treat the cells with this compound at concentrations around the determined IC50 value for various time points (e.g., 1, 3, 6, 12, 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope. For quantitative analysis, flow cytometry can also be used.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis in HCT116 cells induced by this compound.
Protocol:
-
Seed HCT116 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The synthetic compound this compound demonstrates significant potential as an anticancer agent in colon cancer cells by inducing ROS-mediated apoptosis. Its mechanism of action, involving the depletion of glutathione and induction of the UPR, presents a distinct profile compared to standard chemotherapeutics like 5-FU and Oxaliplatin. While further studies are required to fully elucidate its efficacy and safety, particularly to establish a precise IC50 and quantify its ROS-inducing and apoptotic effects in HCT116 cells, the existing data warrants continued investigation into this compound as a novel therapeutic strategy for colorectal cancer. The provided protocols offer a framework for researchers to validate and expand upon these findings.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
Comparison of DPP8/9 Inhibitors: Therapeutic Potential in Hematological Malignancies
Particularly, inhibitors of DPP8 and DPP9 have emerged as promising therapeutic agents in the context of certain cancers, a topic that aligns with the user's interest in therapeutic potential. Research has demonstrated that inhibiting DPP8 and DPP9 can induce a form of programmed cell death called pyroptosis in specific cancer cells, notably in acute myeloid leukemia (AML).
Given the absence of information on "Shin et al. on DPP23," this guide will proceed by presenting a comparison of key findings related to the therapeutic potential of DPP8/9 inhibitors in hematological malignancies, drawing from available research in this area. This will include a summary of the mechanism of action, experimental data from relevant studies, and detailed protocols for key experiments to provide a useful resource for researchers in the field.
This guide compares the effects and mechanisms of well-characterized DPP8/9 inhibitors, such as 1G244 and Talabostat (Val-boroPro), in inducing cell death in cancer cells.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations and cellular effects of common DPP8/9 inhibitors on various cancer cell lines as reported in the literature.
| Inhibitor | Target(s) | IC50 (DPP8) | IC50 (DPP9) | Cell Line | Effect | Reference |
| 1G244 | DPP8/9 | 12 nM | 84 nM | Multiple Myeloma (MM.1S) | Apoptosis | [1] |
| Acute Myeloid Leukemia (AML) | Pyroptosis | [2] | ||||
| Talabostat | Pan-DPP inhibitor | - | - | Acute Myeloid Leukemia (AML) | Pyroptosis | [3] |
Note: IC50 values and observed effects can vary between different studies and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MM.1S, THP-1) in 96-well plates at a density of 1 x 10⁵ cells per well.
-
Treatment: Add DPP8/9 inhibitors (e.g., 1G244, Talabostat) at varying concentrations (e.g., 0-100 µM).
-
Incubation: Culture the cells for a specified period (e.g., 72 hours).
-
Quantification: Assess cell viability using a colorimetric assay such as WST-1 or MTT, measuring absorbance at the appropriate wavelength.
Apoptosis and Pyroptosis Detection
-
Western Blot for Caspase Cleavage:
-
Cell Lysis: Treat cells with the inhibitor for the desired time (e.g., 6-24 hours), then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against cleaved caspase-3 (for apoptosis) and cleaved Gasdermin D (GSDMD) (for pyroptosis).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
-
LDH Release Assay (for Pyroptosis):
-
Treatment: Culture cells with the inhibitor for a set time (e.g., 6 hours).
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
LDH Measurement: Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available kit, which indicates loss of membrane integrity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental designs described in the literature for DPP8/9 inhibitor-induced cell death.
DPP9 inhibition-induced pyroptosis pathway in human myeloid cells.
DPP8 inhibition-induced apoptosis pathway at high inhibitor concentrations.
General experimental workflow for assessing DPP8/9 inhibitor efficacy.
References
- 1. Dipeptidyl Peptidase 4 Inhibition Stimulates Distal Tubular Natriuresis and Increases in Circulating SDF-1α1-67 in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive Factors for Efficacy of Dipeptidyl Peptidase-4 Inhibitors in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer and diet: Risks, prevention, and more [medicalnewstoday.com]
Safety Operating Guide
Navigating the Disposal of DPP-23: A Guide for Laboratory Professionals
Key Principle: Treat as Hazardous Waste
In the absence of specific disposal instructions, DPP-23 and any materials contaminated with it should be managed as hazardous chemical waste. This approach ensures the highest level of safety and compliance with regulatory standards. Adherence to all federal, state, and local regulations governing hazardous waste disposal is mandatory.[2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of splashes or spills, an apron or other protective clothing should be considered.
All handling of DPP-23 should occur in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form to avoid inhalation of any dust particles.
Quantitative Data Summary
The following table summarizes key information for DPP-23, based on available data for the compound and its chemical class.
| Property | Value/Information |
| Chemical Name | Apoptosis Activator IX, DPP-23 |
| CAS Number | 1262887-77-3 |
| Synonyms | Unfolded Protein Response Inducer, DPP-23; UPR Inducer, DPP_23 |
| Form | Solid |
| Storage Temperature | 2-8°C |
| Solubility | DMSO: 50 mg/mL |
| Disposal Consideration | Treat as hazardous waste. Do not dispose of down the drain or in regular trash.[1] |
| Recommended Disposal | Incineration by a licensed waste disposal company is a recommended method for similar chalcone compounds.[2] |
Step-by-Step Disposal Protocol
The disposal of DPP-23 should follow a structured and cautious methodology. The following steps are based on guidelines for similar chemical compounds.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid DPP-23 waste, including unused product and contaminated items such as gloves, weigh boats, and paper towels, in a dedicated and clearly labeled hazardous waste container. The container should be sealable and appropriate for solid chemical waste.
-
Liquid Waste: For solutions of DPP-23 (e.g., dissolved in DMSO), collect the waste in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Ensure the container material is compatible with the solvent used.
Step 2: Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "Apoptosis Activator IX, DPP-23."
-
The solvent used for any liquid waste (e.g., "DPP-23 in DMSO").
-
Any known hazard characteristics (e.g., "Combustible Solid," "Toxic," "Irritant").
Step 3: Storage of Waste
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the DPP-23 waste. Follow all institutional and regulatory procedures for waste manifest and pickup. Incineration is a common and effective method for the destruction of similar organic chemical waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of DPP-23.
Caption: General Disposal Workflow for DPP-23.
References
Navigating the Safe Handling of DPP23: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of DPP23 (Apoptosis Activator IX), a cell-permeable chalcone derivative utilized in cancer research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
While some suppliers may not classify this compound as a hazardous substance under specific regulations, its potent biological activity as an apoptosis inducer necessitates careful handling.[1] Adherence to the following protocols is a matter of best practice to minimize exposure and ensure operational integrity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE, drawing on general best practices for handling biologically active chemical compounds.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes or aerosol generation. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile).- Laboratory coat. | To prevent direct skin contact with the compound. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working outside of a fume hood. | To avoid inhalation of the compound, particularly in powder form. |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory. The following diagram outlines the key steps for handling this compound.
Experimental Protocols: Key Methodologies
Reconstitution of this compound: this compound is a solid that is soluble in DMSO at 50 mg/mL.
-
Preparation : Work in a chemical fume hood and wear appropriate PPE.
-
Calculation : Determine the required volume of DMSO to achieve the desired stock solution concentration.
-
Dissolution : Add the calculated volume of DMSO to the vial containing the this compound solid.
-
Mixing : Gently vortex or pipette to ensure the compound is fully dissolved.
-
Storage : For reconstituted solutions, it is recommended to aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.
Disposal Plan: Ensuring Environmental Safety
While this compound may not be formally classified as hazardous, it is prudent to manage its disposal as chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a designated chemical waste container for solids. |
| Liquid Waste (containing this compound) | Collect in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., DMSO). |
| Contaminated PPE (Gloves, etc.) | Dispose of in a designated solid waste stream for chemically contaminated items. |
Important Note: Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
Mechanism of Action: Simplified Signaling Pathway
This compound exerts its antitumor activity by inducing apoptosis through the upregulation of reactive oxygen species (ROS) and the activation of specific cellular signaling pathways. The diagram below illustrates a simplified representation of this process.
References
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